molecular formula C15H21NNaO4 B1663544 Sodium N-(8-(2-hydroxybenzoyl)amino)caprylate CAS No. 203787-91-1

Sodium N-(8-(2-hydroxybenzoyl)amino)caprylate

カタログ番号: B1663544
CAS番号: 203787-91-1
分子量: 302.32 g/mol
InChIキー: RYXLCKUMPSGTIX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

What is Salcaprozate sodium?

Salcaprozate sodium, AKA sodium N-[8-(2-hydroxybenzoyl)amino]octanoate, is a synthetic N-acetylated amino acid derivative of salicylic acid[]. It has been extensively studied for its potential to enhance the permeation of proteins and peptides through the intestinal mucosa[]. This compound is one of the most advanced intestinal permeation enhancers.

The primary function of sodium saccharoprofen is to increase the oral bioavailability of large molecules. It does this by enhancing the absorption of these molecules into intestinal epithelial cells[]. This is particularly useful for the delivery of proteins and peptides, which often face challenges associated with gastrointestinal degradation[].

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

CAS番号

203787-91-1

分子式

C15H21NNaO4

分子量

302.32 g/mol

IUPAC名

sodium 8-[(2-hydroxybenzoyl)amino]octanoate

InChI

InChI=1S/C15H21NO4.Na/c17-13-9-6-5-8-12(13)15(20)16-11-7-3-1-2-4-10-14(18)19;/h5-6,8-9,17H,1-4,7,10-11H2,(H,16,20)(H,18,19);

InChIキー

RYXLCKUMPSGTIX-UHFFFAOYSA-N

異性体SMILES

C1=CC=C(C(=C1)C(=O)NCCCCCCCC(=O)[O-])O.[Na+]

正規SMILES

C1=CC=C(C(=C1)C(=O)NCCCCCCCC(=O)O)O.[Na]

外観

White powder

沸点

521.7°C at 760 mmHg

melting_point

183-185°C

他のCAS番号

203787-91-1

純度

99%

関連するCAS

Free acid: 183990-46-7

溶解性

DMSO (Slightly), Methanol (Slightly)

同義語

SNAC; sodium 8-((2-hydroxybenzoyl) amino) octanoate;  N-(8-(2-hydroxybenzoyl)amino)caprylate;  N-(8-(2-hydroxybenzoyl)amino)caprylate sodium;  N-SNAC;  salcaprozate sodium;  SNAC sodium

製品の起源

United States

Foundational & Exploratory

"Discovery and chemical synthesis of Salcaprozate Sodium"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Salcaprozate Sodium (SNAC): From Discovery to Synthesis and Application

Introduction: Overcoming the Oral Delivery Barrier

The oral administration of therapeutics is the most common and preferred route due to its convenience, cost-effectiveness, and high patient compliance. However, for a significant and growing class of macromolecular drugs—such as peptides and proteins—the gastrointestinal tract presents a formidable barrier.[1] The harsh acidic environment of the stomach, coupled with the presence of degrading enzymes like pepsin and the low permeability of the intestinal epithelium, renders most large-molecule drugs ineffective when taken orally.[1] This challenge has historically confined these potent therapeutics to parenteral (injectable) routes of administration.

This guide provides a comprehensive overview of Salcaprozate Sodium (SNAC), a groundbreaking oral absorption enhancer that has successfully navigated these biological hurdles. We will explore its discovery within the context of carrier-based delivery systems, delve into its multifaceted mechanism of action, and provide a detailed examination of its chemical synthesis. This document is intended for researchers, chemists, and drug development professionals seeking a deep technical understanding of this pivotal pharmaceutical excipient.

Part 1: Discovery and Development of a Novel Permeation Enhancer

The Eligen® Technology Platform: A Library of Innovation

Salcaprozate Sodium, also known as Sodium N-[8-(2-hydroxybenzoyl)amino]caprylate, did not emerge in isolation. It was the result of a systematic search by Emisphere Technologies to identify "carrier" molecules capable of chaperoning poorly permeable drugs across the intestine.[2][3] This endeavor led to the creation of the Eligen® technology platform, a library of over 1500 novel compounds designed to facilitate oral drug absorption.[2] SNAC, a synthetic N-acetylated amino-acid derivative of salicylic acid, was identified from this extensive screening process as a particularly effective and promising candidate.[2][4][5]

From Concept to Clinical Validation

The first major validation of SNAC's potential came with its formulation with cyanocobalamin (Vitamin B12). This application was successful enough that the formulation received "Generally Regarded as Safe" (GRAS) status from the U.S. Food and Drug Administration (FDA), a critical step that underscored its safety profile for human use.[2][5][6]

However, the most transformative application of SNAC has been in the development of oral semaglutide, the first orally administered glucagon-like peptide-1 (GLP-1) receptor agonist for the treatment of type 2 diabetes.[5] Semaglutide, a potent peptide therapeutic, was an ideal candidate for oral delivery due to its high potency and long half-life, but it could not overcome the gastrointestinal barriers on its own.[5] The co-formulation with SNAC proved to be the key, enabling sufficient gastric absorption to achieve clinically meaningful outcomes. This achievement, validated in the extensive 10-trial PIONEER program, marked a new era for oral peptide delivery.[1]

Part 2: The Multifaceted Mechanism of Action

The mechanism by which SNAC facilitates oral drug absorption is complex and involves several synergistic actions, primarily localized to the stomach. It is a transcellular permeation enhancer that, critically, does not require a protective enteric coating.[5]

Step 1: Localized Gastric pH Buffering

Upon ingestion, the tablet containing SNAC and the active pharmaceutical ingredient (API) resides in the stomach. Here, SNAC exerts a localized buffering effect, transiently increasing the pH in the microenvironment surrounding the tablet from the highly acidic gastric norm of pH 1-2 to approximately pH 5 or higher.[1] This pH elevation serves a crucial protective function: it significantly inhibits the activity of pepsin, the primary proteolytic enzyme in the stomach, which is largely inactive above pH 5.[1] This protects the peptide API from enzymatic degradation during the critical window for absorption.

Step 2: Enhancing Transcellular Permeation

SNAC's primary role is to increase the permeability of the gastric epithelial cells. It achieves this through a transcellular (through the cell) pathway, rather than a paracellular (between cells) one.

  • Membrane Fluidization : As an amphiphilic molecule, SNAC embeds itself within the lipid bilayer of the gastric epithelial cell membranes. This interaction temporarily increases the fluidity of the membrane, creating transient pathways that allow the co-administered drug to pass through the cell and into the bloodstream.[1]

  • Non-Covalent Interactions : It is theorized that SNAC forms weak, non-covalent complexes with the drug molecule.[2][7][8] This association may increase the drug's lipophilicity, making it more amenable to partitioning into and diffusing across the lipid-based cell membrane.

This mechanism is distinct from other permeation enhancers like sodium caprate (C10), which primarily function by reversibly opening the tight junctions between epithelial cells.[1][2] Studies have shown that SNAC does not significantly alter markers of tight junction integrity, confirming its transcellular mode of action.[1]

Logical Flow of SNAC's Mechanism of Action

The following diagram illustrates the sequential steps involved in SNAC-mediated oral drug absorption.

cluster_Stomach Gastric Environment cluster_Cell Epithelial Cell cluster_Blood Systemic Circulation Ingestion Oral Tablet Ingestion (Drug + SNAC) Erosion Tablet Erosion & SNAC Release Ingestion->Erosion Dissolution pH_Buffer Localized pH Increase (pH ~5+) Erosion->pH_Buffer Buffering Action Membrane_Interaction SNAC Interacts with Gastric Epithelial Cell Membrane Erosion->Membrane_Interaction Contact Pepsin_Inhibit Pepsin Inactivation pH_Buffer->Pepsin_Inhibit Protection Transport Transcellular Transport of Drug Molecule Pepsin_Inhibit->Transport Fluidization Membrane Fluidization & Increased Permeability Membrane_Interaction->Fluidization Mechanism Fluidization->Transport Enables Absorption Drug Enters Bloodstream Transport->Absorption Successful Delivery

Caption: Workflow of SNAC's mechanism of action in the stomach.

Part 3: Chemical Synthesis of Salcaprozate Sodium

The commercial viability of SNAC is underpinned by the development of a cost-effective, safe, and high-yield synthetic process suitable for industrial-scale production.[9][10] While various specific routes have been patented, a general and robust strategy involves the acylation of an amino-octanoic acid derivative followed by saponification and salt formation.

Physicochemical Properties of Salcaprozate Sodium
ParameterValueReference
CAS Number 203787-91-1[11]
Molecular Formula C₁₅H₂₀NNaO₄[12]
Molecular Weight 301.31 g/mol [12]
Appearance White to off-white powder[11]
Nature Synthetic N-acetylated amino-acid derivative of salicylic acid[2][4]
General Synthesis Workflow

The synthesis can be logically broken down into the formation of an amide bond to create the core structure, followed by hydrolysis and conversion to the final sodium salt.

Start Starting Materials: 1. Salicylic Acid Derivative (e.g., 1,3-benzoxazine-2,4-dione) 2. 8-Bromooctanoic Acid Ethyl Ester Intermediate1 Intermediate Formation (e.g., 2,4-dioxo-1,3-benzoazinyl- octanoic acid ethyl ester) Start->Intermediate1 Substitution Reaction Hydrolysis Hydrolysis & Ring-Opening (NaOH, Heat) Intermediate1->Hydrolysis Step 1 Acidification Acidification (HCl) to precipitate SNAC free acid: 8-(2-hydroxybenzamido)octanoic acid Hydrolysis->Acidification Step 2 Salt_Formation Salt Formation (Add NaOH in Solvent) Acidification->Salt_Formation Step 3 Final Final Product: Salcaprozate Sodium (SNAC) Salt_Formation->Final Crystallization

Caption: Generalized chemical synthesis workflow for Salcaprozate Sodium.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative example based on methodologies described in the scientific and patent literature.[12][13][14]

Objective: To synthesize Salcaprozate Sodium (SNAC) from a protected salicylic acid derivative.

Step 1: Synthesis of Intermediate 8-(2-hydroxybenzamido)octanoic acid

  • Reaction Setup : A clean, dry, jacketed reaction vessel equipped with a mechanical stirrer, thermocouple, and condenser is charged with water and a chelating agent such as EDTA (e.g., ~0.001 equivalents) to prevent the formation of colored impurities.[13][14]

  • Reactant Addition : Charge the vessel with 2,4-dioxo-1,3-benzoazinyl-octanoic acid ethyl ester.

  • Hydrolysis : Add a 40% aqueous solution of sodium hydroxide (NaOH). Heat the reaction mixture to approximately 95-100°C and maintain for several hours (e.g., 3-20 hours) until the reaction is complete, as monitored by a suitable technique like TLC or HPLC.[12][14]

  • Cooling and Acidification : Cool the reaction mixture to room temperature (20-25°C). In a separate vessel, prepare a mixture of acetone and 31% hydrochloric acid (HCl).

  • Precipitation : Slowly transfer the cooled reaction mixture into the acetone/HCl solution, maintaining the temperature below 30°C. The product, 8-(2-hydroxybenzamido)octanoic acid (SNAC free acid), will precipitate as a solid.

  • Isolation : The solid is isolated by filtration, washed with water to remove salts, and dried under a vacuum.

Step 2: Formation and Crystallization of Salcaprozate Sodium

  • Dissolution : The dried SNAC free acid is suspended in a suitable solvent, such as 2-propanol.

  • Salt Formation : A 20% aqueous solution of NaOH (~1.0 to 1.02 equivalents) is added slowly to the suspension over 30-60 minutes. The suspension will dissolve as the sodium salt is formed, resulting in a clear solution.[13][14]

  • Heating and Cooling : The solution is heated to approximately 50°C for about 30 minutes to ensure complete reaction, then cooled controllably to around 35°C.[13][14]

  • Seeding and Crystallization : The clear solution is seeded with a small amount of crystalline SNAC sodium salt. The mixture is stirred for about an hour as a light suspension forms.

  • Maturation : The suspension is slowly cooled further to 30°C and held for another hour to allow for crystal growth, yielding a thick white suspension.[13] Additional 2-propanol may be added to control particle size and improve filtration.

  • Final Isolation : The crystalline Salcaprozate Sodium is collected by filtration, washed with the solvent (2-propanol), and dried under a vacuum at an elevated temperature (e.g., 50-60°C) to yield the final product.

Part 4: Efficacy and Application Data

The primary function of SNAC is to enhance the oral bioavailability of co-administered drugs. This effect has been demonstrated across various molecules.

Pharmacokinetic Impact of SNAC

The table below presents data from a study on pancreatic kininogenase (PK), demonstrating the significant impact of SNAC on its absorption in rats.[10]

GroupAUC₀₋₁₂ (ng/L*h)t₁/₂ (h)
Control Group (PK without SNAC)4639.673.13
Test Group (PK with SNAC)5679.754.57

As the data shows, the inclusion of SNAC resulted in a notable increase in the total drug exposure (AUC) and an extended plasma half-life (t₁/₂), confirming its efficacy as an absorption enhancer.[10]

Conclusion: A Keystone in Modern Drug Delivery

Salcaprozate Sodium represents a landmark achievement in pharmaceutical sciences.[15] Its discovery through systematic screening and subsequent development has provided a viable solution to the long-standing challenge of oral macromolecule delivery. By employing a sophisticated, multi-pronged mechanism that protects the drug from the gastric environment while transiently enhancing transcellular absorption, SNAC has enabled the creation of patient-friendly oral alternatives to injectable therapeutics.[16] The robust and scalable chemical synthesis ensures its availability for current and future pharmaceutical formulations. As the industry continues to advance biologic and peptide-based medicines, the role of innovative excipients like SNAC will be more critical than ever, paving the way for the next generation of oral therapies.[11][17]

References

  • Twarog, C., et al. (2019). Intestinal Permeation Enhancers for Oral Delivery of Macromolecules: A Comparison between Salcaprozate Sodium (SNAC) and Sodium Caprate (C10). Pharmaceutics, 11(2), 78. [Link]

  • Menon, R. (2026). Salcaprozate Sodium (SNAC) As An Oral Absorption Enhancer: Mechanism, Clinical Validation, And Implications For Peptide Drug Delivery. Preprint.
  • Lv, S., et al. (2024). Synthesis of salcaprozate sodium and its significance in enhancing pancreatic kininogenase absorption performance. Journal of Applied Bioanalysis, 10(2), 061-071. [Link]

  • Lv, S., et al. (2024). Synthesis of salcaprozate sodium and its significance in enhancing pancreatic kininogenase absorption performance. PubMed. [Link]

  • Inxight Drugs. (n.d.). SALCAPROZIC ACID. Inxight Drugs. [Link]

  • Google Patents. (n.d.). US10875826B2 - Process for the manufacture of SNAC (salcaprozate sodium).
  • Al-Zoubi, A., et al. (2024). The Synthesis of SNAC Phenolate Salts and the Effect on Oral Bioavailability of Semaglutide. MDPI. [Link]

  • China Sinoway. (2025, May 23). Salcaprozate Sodium (SNAC): A Multifunctional Absorption Enhancer For Oral Macromolecular Drug Delivery. . [Link]

  • Xinggao Chemical. (2025, July 21). What is Salcaprozate Sodium Used For? Xinggao Chemical. [Link]

  • (2018, November 30). Salcaprozate Sodium (SNAC): A Key Enabler for Oral Drug Delivery. Medium. [Link]

  • Anderson, S.L., et al. (2022). A new era for oral peptides: SNAC and the development of oral semaglutide for the treatment of type 2 diabetes. PMC. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind SNAC: Enhancing Oral Drug Permeation for Better Bioavailability. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Lv, S., et al. (2024). Synthesis of salcaprozate sodium and its significance in enhancing pancreatic kininogenase absorption performance. PMC. [Link]

  • PatentsKart. (2022, July 18). Solid State Form Of Salcaprozate Sodium And Process For Preparation Thereof. PatentsKart. [Link]

Sources

Toxicology and Safety Profile of Salcaprozate Sodium (SNAC)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Salcaprozate sodium (SNAC) represents a paradigm shift in oral biologics, functioning not merely as an excipient but as a transcellular permeation enhancer .[1][2] Best known for enabling the oral delivery of Semaglutide (Rybelsus®) and Vitamin B12 (Eligen®), SNAC overcomes the dual barriers of the gastrointestinal (GI) tract: enzymatic degradation and epithelial impermeability.

This guide provides a rigorous technical analysis of SNAC’s toxicological profile. Contrary to early concerns regarding surfactant-induced membrane damage, extensive regulatory reviews (FDA/EMA) confirm that SNAC operates via a transient, reversible mechanism with a wide margin of safety (NOAEL ~1,000 mg/kg/day in rodents).

Molecular Identity and Physicochemical Properties

SNAC is a synthetic N-acetylated amino acid derivative of salicylic acid.[3] Its amphiphilic nature is critical to its function, allowing it to interact with both the aqueous gastric environment and the lipid bilayer of epithelial cells.[1]

  • IUPAC Name: Sodium 8-[(2-hydroxybenzoyl)amino]octanoate[][5][6][7]

  • CAS Number: 203787-91-1[1][5][6][7][8]

  • Molecular Formula: C₁₅H₂₀NNaO₄

  • Role: Absorption Promoter / Permeation Enhancer (PE)[1][3][9][10]

Mechanism of Action: The "Transient Fluidization" Model

To understand the safety profile of SNAC, one must understand its mechanism. Unlike "paracellular" enhancers (e.g., Sodium Caprate) that mechanically unzip tight junctions—potentially allowing pathogen entry—SNAC facilitates transcellular passage.[2]

The Triple-Action Mechanism
  • Local pH Buffering: Upon dissolution in the stomach, SNAC creates a local microenvironment with a pH of ~5.5–6.0. This neutralizes pepsin activity, protecting the peptide payload (e.g., GLP-1 agonists) from enzymatic hydrolysis.[2]

  • Non-Covalent Complexation: SNAC associates with the peptide, inducing a monomeric state that is more favorable for absorption.

  • Membrane Fluidization: SNAC inserts into the gastric epithelial lipid bilayer, causing a transient increase in fluidity.[2] This allows the payload to diffuse through the cell without permanently disrupting membrane integrity.

Visualization of Mechanism

The following diagram illustrates the concurrent protective and transport mechanisms of SNAC.

SNAC_Mechanism cluster_stomach Gastric Lumen Environment cluster_membrane Gastric Epithelium Tablet SNAC + Peptide Tablet Dissolution Rapid Dissolution Tablet->Dissolution pH_Shift Local pH Rise (pH > 5.5) Dissolution->pH_Shift Lipid_Bilayer Lipid Bilayer Dissolution->Lipid_Bilayer SNAC Insertion Pepsin Pepsin Enzyme pH_Shift->Pepsin Inhibits Inactive_Pepsin Inactivated Pepsin Pepsin->Inactive_Pepsin Fluidization Membrane Fluidization Lipid_Bilayer->Fluidization Transport Transcellular Transport Fluidization->Transport Permeability Window

Figure 1: SNAC creates a protected microenvironment by neutralizing pepsin while simultaneously fluidizing the membrane for peptide transit.[2]

Non-Clinical Toxicology Profile

The safety of SNAC has been exhaustively validated in Wistar rats, Sprague-Dawley (SD) rats, and Cynomolgus monkeys. The data indicates that toxicity is dose-dependent and primarily related to local GI irritation at massive doses, rather than systemic organ failure.

Acute and Subchronic Toxicity

The defining characteristic of SNAC toxicology is the "threshold effect." At therapeutic doses, it is benign; at supratherapeutic doses (surfactant overload), it causes GI distress.

ParameterSpeciesFindingReference
NOAEL (Subchronic) Wistar Rat1,000 mg/kg/day (13 weeks).[2][6][7][11] No mortality or systemic toxicity.[Riley et al., 2009]
LOAEL (Mortality) SD Rat2,000 mg/kg/day . 20-50% mortality observed.[7][11] Cause: Severe GI irritation/distension.[FDA Pharmacology Review, 2019]
GI Tolerance MonkeyEmesis and loose stools at ≥1,800 mg/kg/day . No histopathological lesions.[6][Emisphere Data]
Genotoxicity In VitroNegative (Ames Test & Chromosomal Aberration Assay).[FDA NDA 213051]
Carcinogenicity and Reproductive Safety[8]
  • Carcinogenicity: Two-year bioassays in rats and mice (CD-1) revealed no SNAC-related neoplastic findings. Note: Thyroid C-cell tumors observed in Rybelsus studies are attributed to the GLP-1 agonist (semaglutide) mechanism, not the SNAC excipient.

  • Reproductive Toxicity: At the NOAEL of 1,000 mg/kg/day, SNAC showed no effect on fertility or teratogenicity. Slight increases in stillbirths were noted only at maternally toxic doses (2,000 mg/kg).

Experimental Protocols for Safety Assessment

For researchers developing new SNAC-based formulations, "off-the-shelf" toxicity assays are insufficient. You must distinguish between mechanism (temporary permeability) and toxicity (permanent damage).

Protocol 1: Caco-2 Permeability & Integrity Assay

Objective: Determine if SNAC formulation causes irreversible tight junction damage.

Materials:

  • Caco-2 cells (Passage 40–60).

  • Transwell® inserts (0.4 µm pore size).

  • EVOM2 Epithelial Voltohmmeter.

  • Lucifer Yellow (LY) paracellular marker.

Workflow:

  • Differentiation: Seed Caco-2 cells at

    
     cells/cm². Culture for 21 days  until TEER > 300 
    
    
    
    .
  • Baseline Measurement: Measure initial TEER (

    
    ).
    
  • Treatment: Apply SNAC formulation (e.g., 100 mM) to the apical chamber for 15 minutes.

  • Exposure Phase: Incubate at 37°C. Monitor TEER every 15 minutes.

    • Expectation: TEER will drop significantly (fluidization).

  • Recovery Phase (Critical): Remove SNAC, wash 3x with HBSS, and replace with fresh media. Monitor TEER for 24 hours.

    • Safety Criteria: TEER must return to >90% of baseline within 24 hours. If TEER remains suppressed, the formulation is cytotoxic.

  • Paracellular Leakage: Add Lucifer Yellow post-recovery. Permeability (

    
    ) < 
    
    
    
    cm/s confirms intact junctions.
Protocol 2: In Vivo Gastric Irritation Scoring

Objective: Assess local mucosal erosion in rodent models.

Methodology:

  • Dosing: Oral gavage (rat) of SNAC formulation.

  • Necropsy: Euthanize animals 4 hours post-dose (peak irritation window).

  • Gross Pathology: Open stomach along the greater curvature. Rinse with saline.

  • Scoring System (0-5 Scale):

    • 0: Normal mucosa.

    • 1: Hyperemia (redness) only.

    • 2: Tiny erosions (<1 mm).

    • 3: Moderate erosions (1-3 mm) or significant edema.

    • 4: Large erosions (>3 mm) or hemorrhagic streaks.

    • 5: Perforation.

  • Histology: Fix in 10% neutral buffered formalin. Stain H&E. Look for epithelial sloughing vs. deep submucosal inflammation.

Safety Assessment Workflow

The following decision tree outlines the logical progression for validating a SNAC-based formulation.

Safety_Workflow cluster_invitro Stage 1: In Vitro Screening cluster_invivo Stage 2: In Vivo Validation Start Start: SNAC Formulation MTT MTT/LDH Assay (Cell Viability) Start->MTT TEER TEER Recovery Assay (Reversibility) MTT->TEER Decision1 Viability > 80%? Recovery > 90%? TEER->Decision1 Acute Acute Rat Gavage (2000 mg/kg limit) Decision1->Acute Yes Fail REFORMULATE Decision1->Fail No Histo Gastric Histopathology (Erosion Scoring) Acute->Histo Decision2 Score < 2? Histo->Decision2 Pass PROCEED TO CLINICAL Decision2->Pass Yes Decision2->Fail No

Figure 2: Step-wise safety validation pipeline from cellular reversibility to tissue integrity.

Regulatory Perspective & Conclusion

The FDA and EMA have established a clear regulatory precedent for SNAC through the approval of Rybelsus.

  • GRAS Status: SNAC is Generally Recognized As Safe for use in Vitamin B12 medical foods.[9]

  • Exposure Limits: The clinical dose of SNAC in Rybelsus is 300 mg per tablet . Given the NOAEL of 1,000 mg/kg in rats, the safety margin for a 60kg human (5 mg/kg dose) is approximately 200-fold .

Conclusion: SNAC is a safe, effective permeation enhancer when used within established limits.[5] Its toxicity is almost exclusively local (gastric irritation) and concentration-dependent. For drug developers, the critical safety metric is not just cell death, but the reversibility of epithelial fluidization , ensuring that the "door" opened for the drug closes immediately behind it.

References

  • FDA Center for Drug Evaluation and Research. (2019). Pharmacology/Toxicology Review and Evaluation: NDA 213051 (Rybelsus). Retrieved from [Link][5]

  • European Medicines Agency (EMA). (2020). Assessment Report: Rybelsus (Semaglutide).[12][13] Retrieved from [Link]

  • Riley, M. G., et al. (2009).[2][11] "Subchronic oral toxicity of salcaprozate sodium (SNAC) in Sprague-Dawley and Wistar rats." International Journal of Toxicology. Retrieved from [Link]

  • Twarog, C., et al. (2019).[5][11] "Intestinal Permeation Enhancers for Oral Delivery of Macromolecules: A Comparison between Salcaprozate Sodium (SNAC) and Sodium Caprate (C10)." Pharmaceutics.[5][11] Retrieved from [Link]

  • Buckley, S. T., et al. (2018). "Transcellular stomach absorption of a derivatized glucagon-like peptide-1 receptor agonist." Science Translational Medicine. Retrieved from [Link]

Sources

Technical Guide: GRAS Status and Safety Profile of Sodium N-(8-(2-hydroxybenzoyl)amino)caprylate (SNAC)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regulatory Paradox

Sodium N-(8-(2-hydroxybenzoyl)amino)caprylate, commonly known as SNAC (INN: Salcaprozate sodium), occupies a unique niche in regulatory science.[1] While often marketed by chemical suppliers with claims of "GRAS status," its regulatory reality is nuanced.[2]

SNAC is not a broad-spectrum GRAS (Generally Recognized As Safe) food additive for general consumption (like salt or citric acid). Instead, its safety profile is grounded in two specific regulatory pillars:

  • Self-Affirmed GRAS: A determination made by the innovator (Emisphere Technologies) for use in specific Medical Foods (e.g., combined with Cyanocobalamin/Vitamin B12).[3]

  • FDA-Approved Novel Excipient: Its safety was rigorously validated by the FDA Center for Drug Evaluation and Research (CDER) as part of the NDA 213051 approval for Rybelsus® (oral semaglutide) .

This guide analyzes the toxicology data that supports these determinations, providing the technical grounding required for researchers considering SNAC for oral macromolecule delivery.

Chemical Identity and Mechanism of Action[1][4]

SNAC is a synthetic N-acetylated amino-acid derivative of salicylic acid.[3] It acts as a "carrier" permeation enhancer, distinct from traditional surfactants that indiscriminately disrupt epithelial tight junctions.

The "Eligen" Mechanism

SNAC facilitates the transcellular absorption of macromolecules (peptides, proteins) through a synchronized dual-action mechanism in the stomach:

  • Local pH Buffering: SNAC neutralizes the acidic microenvironment around the tablet, raising local pH to ~5.[1]5. This inhibits pepsin activity, preventing the enzymatic degradation of the payload (e.g., GLP-1 agonists).[1]

  • Non-Covalent Complexation: SNAC molecules interact with the payload through hydrophobic interactions and hydrogen bonding. This increases the lipophilicity of the payload, allowing it to traverse the gastric epithelial membrane via passive transcellular diffusion .

  • Dissociation: Upon entering the systemic circulation, the complex dissociates due to dilution. The payload remains active, and SNAC is metabolized.

Visualization: The SNAC Absorption Pathway

SNAC_Mechanism cluster_elimination Elimination Ingestion Oral Ingestion (SNAC + Peptide) Stomach Gastric Lumen (pH ~1-2) Ingestion->Stomach Buffering Micro-environment pH Rise (pH > 5.0) *Pepsin Inhibition* Stomach->Buffering Tablet Erosion Complexation Non-Covalent Complexation (Increased Lipophilicity) Buffering->Complexation SNAC Saturation Membrane Gastric Epithelium (Transcellular Transport) Complexation->Membrane Fluidization Blood Systemic Circulation Membrane->Blood Dissociation Dissociation Blood->Dissociation Dilution Metabolism SNAC Metabolism (Beta-oxidation/Glucuronidation) Dissociation->Metabolism

Figure 1: The synchronized mechanism of SNAC-mediated absorption, highlighting the critical pH-buffering step that distinguishes it from standard surfactants.

The Toxicology Profile (The Core of GRAS)

To substantiate a GRAS determination (Self-Affirmed) or an NDA approval, the substance must pass a battery of toxicological assessments. The following data summarizes the safety dossier established during the development of oral semaglutide and Eligen B12.

Acute and Subchronic Toxicity

Unlike harsh surfactants (e.g., Sodium Caprate) that can cause permanent mucosal damage, SNAC exhibits a reversible effect on membrane fluidity.

ParameterFindingSignificance
NOAEL (Rat) ~1000 mg/kg/day (Subchronic)High safety margin for typical human dosing (300mg/day).
Genotoxicity Negative (Ames Test, Chromosomal Aberration)No mutagenic potential detected.
Carcinogenicity Negative (2-year Rat bioassay)No increase in tumor incidence related to SNAC.[4]
Reproductive Tox No teratogenicity observedSafe for use, though specific drug payloads may carry risks.
Target Organs Liver, Kidney (at supratherapeutic doses)Effects (altered respiration) observed only at massive overdose.
Mechanism of Toxicity (High Dose)

At extreme doses (exceeding therapeutic margins by >100x), SNAC can uncouple oxidative phosphorylation.

  • Observation: Reduced cellular respiration and mitochondrial ATP production.

  • Clinical Relevance: This mechanism defines the upper limit of the safety window but is not observed at the 300mg clinical dose used in Rybelsus.

Regulatory Pathway: Self-Affirmation vs. Notification[2][6]

Researchers must distinguish between the two pathways for "GRAS" status.

The "Self-GRAS" Pathway

Emisphere Technologies utilized an independent panel of experts to review the safety data of SNAC.

  • Status: This is a "Self-Determination." It was not submitted to the FDA as a GRAS Notice (GRN) for general food use.

  • Implication: You cannot simply add SNAC to a sports drink or energy bar and claim it is FDA-approved GRAS. It is restricted to specific intended uses (medical foods/supplements) where the scientific procedures for safety have been satisfied.

The FDA NDA Pathway (The Gold Standard)

The most robust safety validation comes from the FDA's review of NDA 213051 .

  • Designation: Novel Excipient.

  • Validation: The FDA reviewed chronic toxicology studies, carcinogenicity data, and clinical safety data.

  • Outcome: SNAC is approved as safe for chronic daily use in humans at doses up to 300 mg/day as part of the Rybelsus formulation.

Experimental Protocols for Validation

For researchers utilizing SNAC, ensuring material quality and functional performance is critical.

Protocol A: HPLC Purity Assessment

To ensure the absence of synthesis byproducts (e.g., unreacted salicylates).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 280 nm (targeting the salicylate chromophore).

  • Acceptance Criteria: Purity > 98.0%; Free Salicylamide < 0.1%.

Protocol B: Caco-2 Permeability Assay (Functional Check)

To validate the permeation enhancement capability of a SNAC lot.

  • Cell Culture: Grow Caco-2 cells on Transwell inserts (0.4 µm pore) for 21 days to form a differentiated monolayer.

  • TEER Check: Verify Transepithelial Electrical Resistance (TEER) is > 300 Ω·cm².

  • Preparation:

    • Control: FITC-Dextran (4 kDa) in HBSS (pH 7.4).

    • Test: FITC-Dextran + 50 mM SNAC in HBSS.

  • Execution: Apply to apical chamber. Incubate at 37°C for 2 hours.

  • Sampling: Sample basolateral chamber every 30 mins.

  • Calculation: Calculate Apparent Permeability (

    
    ).
    
    • Success Criteria: The SNAC group should show a 10-20 fold increase in

      
       compared to control, without a permanent drop in TEER (TEER should recover within 24 hours).
      

Visualization: Regulatory Decision Tree

Regulatory_Tree Start Intended Use of SNAC Food General Food Additive (e.g., Soda, Bread) Start->Food MedFood Medical Food / Dietary Supplement (e.g., B12 Complex) Start->MedFood Drug Pharmaceutical Excipient (e.g., Oral Peptide) Start->Drug Food_Status NOT GRAS (No Regulatory Basis) Food->Food_Status MedFood_Status Self-Affirmed GRAS (Supported by Expert Panel) MedFood->MedFood_Status Drug_Status FDA Approved Excipient (NDA 213051 / IIG Listed) Drug->Drug_Status

Figure 2: Regulatory decision tree for SNAC usage. Note that "GRAS" strictly applies only to the Medical Food pathway via self-affirmation.

References

  • FDA Center for Drug Evaluation and Research. (2019). NDA 213051 Multi-disciplinary Review and Evaluation: Rybelsus (semaglutide) tablets. U.S. Food and Drug Administration.[2][5][6]

  • Twarog, C., et al. (2019).[6] Intestinal Permeation Enhancers for Oral Delivery of Macromolecules: A Comparison between Salcaprozate Sodium (SNAC) and Sodium Caprate (C10). Pharmaceutics, 11(2),[6] 78.

  • Buckley, S. T., et al. (2018). Transcellular stomach absorption of a derivatized glucagon-like peptide-1 receptor agonist.[1] Science Translational Medicine, 10(467).

  • Emisphere Technologies. (2015).[7] Eligen B12™ Medical Food Prescribing Information.[3][7] (Historical reference regarding Self-GRAS determination for Medical Food use).

  • Novo Nordisk. (2023). Rybelsus® (semaglutide) tablets Prescribing Information.[4][8]

Sources

Interaction of SNAC with Gastrointestinal Mucosa: A Mechanistic & Experimental Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Salcaprozate Sodium (SNAC) represents a paradigm shift in oral macromolecule delivery.[1] Originally developed as a "carrier" molecule under the Eligen® technology, its most commercially successful application (oral semaglutide) revealed a mechanism distinct from classical permeation enhancers.[2] Unlike medium-chain fatty acids (e.g., Sodium Caprate/C10) that primarily modulate tight junctions for paracellular transport, SNAC facilitates transcellular absorption across the gastric mucosa .

This guide dissects the interaction of SNAC with GI tissue, focusing on the "combinatorial" mechanism: localized pH buffering, pepsin inactivation, and membrane fluidization.[1][2][3] It provides researchers with validated protocols for assessing mucosal integrity and permeability.

Part 1: Molecular Mechanism of Action

The "Gastric Shield" Hypothesis

The interaction between SNAC and the GI mucosa is concentration-dependent and site-specific. While SNAC can enhance intestinal absorption, its unique efficacy with GLP-1 analogs (like Semaglutide) is driven by a gastric-resident mechanism described by Buckley et al. (2018).

1. Localized pH Buffering

Upon tablet erosion in the stomach, SNAC dissolves to create a transient, high-concentration microenvironment (approx. 300 mg dose yields ~280 mM locally).[3] SNAC is a weak base; it neutralizes the immediate gastric acid, raising the local pH from ~1.5 to >4.5.

  • Effect: This pH shift inactivates pepsin (which requires pH <4 for activity), preventing the enzymatic degradation of the peptide payload before absorption.[3][4]

2. Membrane Fluidization (Transcellular Route)

SNAC integrates into the lipid bilayer of the gastric epithelial cells.[3]

  • Lipid Interaction: It disrupts the packing of lipid acyl chains, increasing membrane fluidity.

  • Monomerization: The local pH and ionic environment promote the dissociation of peptide oligomers (e.g., semaglutide hexamers) into monomers, which are thermodynamically more favorable for membrane permeation.

  • Result: The peptide diffuses through the cell (transcellular) rather than between them (paracellular).

3. Reversibility

The interaction is transient. Once the SNAC concentration dissipates (via absorption or dilution), the membrane fluidity returns to baseline, and the epithelium undergoes restitution (rapid repair) if minor exfoliation occurred.

Visualization: The Gastric Absorption Pathway

The following diagram illustrates the concurrent events occurring at the tablet-mucosa interface.

SNAC_Mechanism cluster_Microenvironment Tablet-Mucosa Interface (Microenvironment) Tablet Oral Tablet (SNAC + Peptide) Erosion Stomach Erosion (Release of 300mg SNAC) Tablet->Erosion HighConc High Local SNAC Conc. (~280 mM) Erosion->HighConc pH_Rise Local pH Rise (pH > 4.5) HighConc->pH_Rise Buffering Membrane Gastric Epithelial Membrane HighConc->Membrane Insertion Pepsin Pepsin Inactivation (Protection) pH_Rise->Pepsin Monomer Peptide Monomerization pH_Rise->Monomer Transport Transcellular Absorption (Systemic Circulation) Pepsin->Transport Preserves Payload Monomer->Transport Fluidity Increased Membrane Fluidity (Lipid Bilayer Perturbation) Membrane->Fluidity Fluidity->Transport

Figure 1: The multimodal mechanism of SNAC facilitating gastric absorption of peptides via pH modulation and membrane fluidization.[5]

Part 2: Comparative Analysis (SNAC vs. C10)

To understand SNAC's safety and efficacy, it must be contrasted with Sodium Caprate (C10), the gold standard intestinal permeation enhancer.[6]

FeatureSalcaprozate Sodium (SNAC)Sodium Caprate (C10)
Primary Site of Action Stomach (Gastric Mucosa)Small Intestine
Primary Route Transcellular (Through cells)Paracellular (Between cells)
Effect on TEER Negligible reduction (at therapeutic doses)Significant, reversible reduction
Tight Junctions No significant opening (ZO-1 intact)Opens Tight Junctions (Displaces ZO-1)
Pepsin Inhibition High (via pH buffering)Low/None
Safety Profile GRAS; Minor superficial exfoliationGRAS; Mild mucosal irritation

Data Source: Twarog et al. (2020) and Buckley et al. (2018).[3]

Part 3: Experimental Protocols

Protocol: Ex Vivo Gastric Mucosa Permeability Assay (Ussing Chamber)

This protocol is the gold standard for distinguishing between transcellular and paracellular transport and assessing tissue viability.

Objective: Quantify the permeability of a model peptide in the presence of SNAC while monitoring tissue integrity (TEER).

1. Tissue Preparation
  • Source: Freshly excised porcine or canine gastric mucosa (fundus/body region).

  • Handling: Transport in ice-cold Krebs-Henseleit (KH) buffer.

  • Stripping: Carefully strip the muscularis externa, leaving the mucosa and submucosa intact. Critical: Do not damage the luminal surface.

2. Ussing Chamber Setup
  • Mounting: Mount tissue segments (area ~0.6–1.0 cm²) in Ussing chambers.

  • Buffers:

    • Apical (Luminal): Simulated Gastric Fluid (SGF) or KH buffer adjusted to pH 1.2–2.0 (to mimic stomach) OR pH 5.0 (to mimic SNAC-buffered environment).

    • Basolateral (Serosal): KH buffer (pH 7.4) with glucose (10 mM) for metabolic support.

  • Oxygenation: 95% O₂ / 5% CO₂ (Basolateral) and appropriate gas mix for Apical depending on pH.

3. Experimental Workflow (Step-by-Step)
  • Equilibration: Allow tissue to equilibrate for 20–30 mins. Monitor Transepithelial Electrical Resistance (TEER).[3][6][7][8]

    • Criteria: Reject tissue with TEER < 70 Ω·cm² (indicates damage).

  • Dosing:

    • Group A (Control): Peptide alone.

    • Group B (SNAC): Peptide + SNAC (Final concentration 100–300 mM). Note: SNAC must be dissolved immediately prior to use to prevent precipitation.

    • Group C (Positive Control): Peptide + C10 (10 mM) or EDTA.

  • Sampling: Withdraw samples from the basolateral chamber every 15 mins for 2 hours. Replace volume with fresh buffer.

  • Integrity Check: Measure TEER every 15 mins. Add FITC-Dextran 4kDa (FD4) to the apical side to assess paracellular leakage.

4. Data Interpretation
  • Transcellular Signature: High peptide flux + Stable TEER + Low FD4 flux. (Expected for SNAC).[1][3][9][10]

  • Paracellular Signature: High peptide flux + Dropping TEER + High FD4 flux. (Expected for C10/EDTA).

Visualization: Ussing Chamber Workflow

Ussing_Protocol Tissue 1. Tissue Isolation (Porcine Gastric Mucosa) Mount 2. Mount in Ussing Chamber (Apical vs Basolateral) Tissue->Mount Equilibrate 3. Equilibration (Check Baseline TEER) Mount->Equilibrate Decision TEER > 70 Ω·cm²? Equilibrate->Decision Discard Discard Tissue Decision->Discard No Dose 4. Add SNAC + Peptide (Apical Chamber) Decision->Dose Yes Sample 5. Sampling (Basolateral Side) Dose->Sample t=0, 15, 30... Analysis 6. Analysis (Papp Calculation) Dose->Analysis TEER Monitoring Sample->Analysis

Figure 2: Experimental workflow for validating SNAC permeability enhancement ex vivo.

Part 4: Safety & Histological Integrity

A primary concern in drug development is whether the "membrane fluidization" causes permanent damage.

Histological Assessment
  • Acute Effect: High concentrations of SNAC can cause "apical erosion" or exfoliation of the top epithelial layer.

  • Restitution: Studies (Twarog et al., Buckley et al.) confirm that this damage is superficial. The gastric mucosa possesses high regenerative capacity (restitution) via cell migration, repairing the defect within minutes to hours after the SNAC pill passes.

  • Toxicity Markers: LDH (Lactate Dehydrogenase) release assays are recommended to quantify cytotoxicity. SNAC generally shows lower LDH release compared to surfactant-based enhancers like Sodium Dodecyl Sulfate (SDS).

Regulatory Status

SNAC is granted GRAS (Generally Recognized As Safe) status for specific uses (e.g., Vitamin B12 delivery) and is an approved excipient in FDA-approved products (Rybelsus®).

References

  • Buckley, S. T., et al. (2018). Transcellular stomach absorption of a derivatized glucagon-like peptide-1 receptor agonist.[3][9] Science Translational Medicine.[11] [Link] (The seminal paper defining the gastric pH-buffering mechanism.)

  • Twarog, C., et al. (2020). A head-to-head Caco-2 assay comparison of the mechanisms of action of the intestinal permeation enhancers: SNAC and sodium caprate (C10).[3][6][12] European Journal of Pharmaceutics and Biopharmaceutics. [Link] (Critical comparison proving SNAC's transcellular vs. C10's paracellular route.)

  • Twarog, C., et al. (2019). Intestinal Permeation Enhancers for Oral Delivery of Macromolecules: A Comparison between Salcaprozate Sodium (SNAC) and Sodium Caprate (C10). Pharmaceutics.[1][8][10] [Link] (Comprehensive review of safety and efficacy profiles.)

  • Fattah, S., et al. (2020). Salcaprozate sodium (SNAC) enhances permeability of octreotide across isolated rat and human intestinal epithelial mucosae in Ussing chambers.[7][9] European Journal of Pharmaceutical Sciences.[7] [Link] (Protocol validation for Ussing chamber studies with SNAC.)

Sources

Methodological & Application

Application Note: SNAC Formulation Strategies for Enhanced Oral Bioavailability of Class III/IV Biologics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

The oral delivery of biologics (peptides, proteins, oligonucleotides) remains the "Holy Grail" of pharmaceutical development. Most permeation enhancers focus on intestinal delivery via enteric coating. Salcaprozate Sodium (SNAC) disrupts this paradigm by enabling gastric absorption .

This guide details the formulation, manufacturing, and validation of SNAC-based solid dosage forms. Unlike traditional excipients, SNAC acts as a functional carrier that transiently modifies the local gastric environment. Success requires strict adherence to the "Golden Ratio" of enhancer-to-API and rigorous moisture control during manufacturing.

Target Applications:

  • GLP-1 analogs (e.g., Semaglutide)[1]

  • Heparin/LMWH

  • Insulin variants

  • BCS Class III/IV small molecules

Mechanistic Foundation: The "Transient Microclimate"

To formulate effectively, one must understand that SNAC does not merely "open" tight junctions. It functions through a dual-action mechanism in the stomach.

The Stomach-Centric Paradigm

Contrary to intestinal release strategies, SNAC formulations are designed to erode immediately in the stomach.

  • Local pH Buffering: Upon dissolution, SNAC (a weak base) neutralizes gastric acid in the immediate vicinity of the tablet surface.[2][3] This creates a transient neutral pH microclimate, protecting acid-labile payloads (like peptides) from pepsin degradation.

  • Transcellular Permeation: SNAC forms non-covalent interactions with the API, increasing its lipophilicity.[4] Simultaneously, it fluidizes the gastric epithelial membrane, facilitating transcellular (through the cell) rather than paracellular (between cells) transport.

Key Insight: The efficacy of SNAC is highly dose-dependent. Clinical data suggests a threshold dose (typically ~300 mg per tablet) is required to overwhelm local proton pumps and establish the protective pH buffer zone.

Mechanism of Action Diagram

SNAC_Mechanism cluster_Microclimate Transient Microclimate (Tablet Surface) StomachEnv Gastric Lumen (pH 1.0 - 2.0, High Pepsin) Tablet SNAC + API Tablet (Immediate Release) StomachEnv->Tablet Exposure Erosion Rapid Tablet Erosion Tablet->Erosion SNAC_Release High Conc. SNAC Release Erosion->SNAC_Release Buffering Local pH Elevation (pH > 4.0) SNAC_Release->Buffering Neutralization Complexation SNAC-API Non-Covalent Complexation SNAC_Release->Complexation Lipophilicity Increase PepsinInact Pepsin Inactivation (API Protection) Buffering->PepsinInact Membrane Gastric Epithelial Membrane (Fluidization) PepsinInact->Membrane Intact API Complexation->Membrane Transcellular Flux Systemic Systemic Circulation (Bioavailability) Membrane->Systemic

Figure 1: The dual-action mechanism of SNAC: Local pH buffering protects the API, while membrane interaction facilitates transcellular absorption in the stomach.[3]

Pre-Formulation & Critical Material Attributes (CMAs)

SNAC is chemically stable but physically sensitive. Ignoring these attributes leads to tablet capping and poor dissolution.

AttributeSpecification / ConcernImpact on Formulation
Hygroscopicity High. Absorbs moisture rapidly >60% RH.Critical: Must use dry manufacturing methods. Moisture triggers hydrolysis or premature gelation.
Particle Size (D50) Target: 150–250 µm (Flowable).Fines (<50 µm) cause sticking; coarse particles reduce the "buffering speed" needed for protection.
Solubility Amphiphilic. High solubility in aqueous buffers.Rapid dissolution is required to establish the pH gradient before the stomach empties.
Melting Point ~198°C (Salt form).Stable for roller compaction, but avoid high-shear heating.
The "Golden Ratio" Rule

Research indicates that the SNAC-to-API ratio is not linear.

  • Fixed SNAC Dose: ~300 mg is often the "floor" for efficacy, regardless of API dose (e.g., 3 mg vs. 14 mg Semaglutide both use 300 mg SNAC).

  • Reasoning: The SNAC amount is dictated by the volume of gastric fluid it must neutralize, not the amount of drug it must carry.

Manufacturing Protocol: Dry Granulation (Roller Compaction)

Why not Wet Granulation? Wet granulation is contraindicated for SNAC formulations. Water introduction risks:

  • Initiating API degradation (hydrolysis).

  • Altering SNAC crystal habit (affecting dissolution rate).

  • Trapping moisture that destabilizes the final product.

Recommended Method: Roller Compaction (Dry Granulation).

Detailed Workflow

Environmental Control: Maintain Relative Humidity (RH) < 40% throughout processing.

Step 1: Pre-Blending (Intragranular)

  • Ingredients: SNAC (300 mg/unit), API, Microcrystalline Cellulose (MCC - Binder), Magnesium Stearate (0.5% - Lubricant).

  • Action: Screen SNAC through #20 mesh to break agglomerates. Blend in a V-blender for 15 mins at 25 RPM.

  • Note: Keep lubricant low (0.25-0.5%) intragranularly to prevent over-lubrication which retards dissolution.

Step 2: Roller Compaction

  • Equipment: Gerteis or equivalent compactor.

  • Parameters:

    • Roll Force: 4–6 kN/cm (Medium force). High force creates "glassy" ribbons that dissolve too slowly.

    • Gap Width: 2.0–3.0 mm.

  • Output: Solid ribbons (density ~0.8 g/mL).

Step 3: Milling

  • Action: Pass ribbons through an oscillating granulator (1.0 mm screen).

  • Goal: Produce granules with good flowability (Carr Index < 15).

Step 4: Final Blending (Extragranular)

  • Add: Povidone (disintegrant) and remaining Magnesium Stearate (0.5%).

  • Mix: 5 mins. Do not over-mix.

Step 5: Compression

  • Tooling: Oval or capsule-shaped (facilitates swallowing).

  • Hardness: Target 10–15 kP.

  • Friability: < 0.5%.

Process Visualization

Manufacturing_Workflow RawMat Raw Materials (SNAC + API) *Humidity <40%* Blending Pre-Blending (V-Blender) RawMat->Blending Compaction Roller Compaction (Dry Granulation) Blending->Compaction Powder Mix Milling Milling (Granule Sizing) Compaction->Milling Ribbons FinalBlend Final Blending (+ Lubricant) Milling->FinalBlend Granules Compression Tablet Compression (Target 300mg SNAC) FinalBlend->Compression

Figure 2: Optimized Dry Granulation workflow for SNAC formulations to prevent moisture-induced degradation.

Analytical Validation & Quality Control

Standard USP dissolution methods often fail to predict in vivo performance for SNAC because they lack the biological relevance of the stomach environment.

Bio-Relevant Dissolution
  • Media: FaSSGF (Fasted State Simulated Gastric Fluid) at pH 1.6.

  • Apparatus: USP II (Paddle) at 50 or 75 RPM.

  • Success Criteria:

    • SNAC Release: >85% within 15 minutes. (Rapid release is non-negotiable for pH buffering).

    • API Release: Must co-release with SNAC. If API releases too late, the pH buffer window is missed, and pepsin destroys the drug.

In Vitro Permeation (Caco-2 / Ussing Chamber)

While Caco-2 is standard, SNAC targets gastric tissue.

  • Protocol: Use NCI-N87 (gastric carcinoma) cells or isolated rat gastric mucosa in Ussing chambers.

  • Marker: Co-administer with FITC-dextran (4 kDa) to monitor paracellular integrity. SNAC should enhance API transport without permanently crashing TEER (Transepithelial Electrical Resistance), indicating reversible permeation.

References

  • Buckley, S. T., et al. (2018).[4] Transcellular stomach absorption of a derivatized glucagon-like peptide-1 receptor agonist.[1] Science Translational Medicine, 10(467).[4]

  • Twarog, C., et al. (2019).[5] Intestinal Permeation Enhancers for Oral Delivery of Macromolecules: A Comparison between Salcaprozate Sodium (SNAC) and Sodium Caprate (C10). Pharmaceutics, 11(2),[5] 78. [5]

  • FDA Label. (2019).[1] RYBELSUS® (semaglutide) tablets, for oral use.[1][4] Novo Nordisk.[2][6]

  • Brayden, D. J., et al. (2020). Systemic delivery of peptides by the oral route: Formulation and regulatory issues. Advanced Drug Delivery Reviews.

  • PubChem. (n.d.). Sodium 8-(2-hydroxybenzamido)octanoate (SNAC).[7] National Library of Medicine.

Sources

Application Note & Protocol: Assessing SNAC Efficacy Using Caco-2 Monolayers

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Drug Development

Introduction: The Challenge of Oral Drug Delivery and the Role of SNAC

The oral route remains the preferred method for drug administration due to its convenience and patient compliance. However, many promising therapeutic agents, particularly macromolecules and poorly soluble small molecules, exhibit low oral bioavailability due to the formidable barrier of the intestinal epithelium.[1][2] Salcaprozate sodium (SNAC), also known as sodium N-[8-(2-hydroxybenzoyl)amino]caprylate, is a leading permeation enhancer designed to overcome this challenge.[3][4] SNAC is a key component in the first orally available GLP-1 receptor agonist, semaglutide, highlighting its clinical significance.[4][5][6] Unlike some enhancers that disrupt tight junctions, SNAC is believed to primarily act via a transcellular mechanism, increasing the fluidity of the cell membrane to facilitate drug passage.[3][7][8]

This application note provides a detailed guide for researchers to assess the efficacy of SNAC in enhancing the permeability of a test compound using the well-established Caco-2 cell monolayer model, an in vitro system that mimics the human intestinal epithelium.[1][9][10][11]

The Caco-2 Cell Model: A Gold Standard for Permeability Screening

The Caco-2 cell line, derived from a human colorectal adenocarcinoma, has become a cornerstone of in vitro drug absorption studies.[10][11] When cultured on semi-permeable filter supports, these cells differentiate into a polarized monolayer with tight junctions and a brush border, morphologically and functionally resembling the enterocytes of the small intestine.[11][12][13] This model is accepted by regulatory agencies like the FDA for permeability assessment and can provide data to support biowaivers.[9]

While other models exist, such as those derived from primary human intestinal epithelial cells or induced pluripotent stem cells, the Caco-2 model remains widely used due to its robustness, reproducibility, and extensive characterization.[14][15]

Mechanism of SNAC Action: A Transcellular Pathway

Understanding the proposed mechanism of SNAC is crucial for designing and interpreting permeability assays. While some permeation enhancers act by opening the paracellular pathway (the space between cells), evidence suggests that SNAC primarily facilitates transcellular transport (movement through the cells).[3][4] It is thought to achieve this by:

  • Increasing Membrane Fluidity: SNAC interacts with the lipid membranes of epithelial cells, increasing their fluidity and thereby enhancing the passage of co-administered drugs.[7][8]

  • Non-covalent Complexation: SNAC may form non-covalent complexes with the drug molecule, increasing its lipophilicity and facilitating its partitioning into the cell membrane.[3]

  • Localized pH Modification: In the context of oral formulations, SNAC can locally increase the pH in the stomach, protecting acid-labile drugs like peptides from degradation by enzymes such as pepsin.[6][16]

This transcellular mechanism is a key advantage, as it may avoid the potential toxicity associated with widespread disruption of tight junctions.[8]

Experimental Workflow for Assessing SNAC Efficacy

The following diagram outlines the comprehensive workflow for evaluating the effect of SNAC on the permeability of a test compound using Caco-2 cells.

G cluster_0 Phase 1: Cell Culture & Seeding cluster_1 Phase 2: Monolayer Differentiation cluster_2 Phase 3: Permeability Assay cluster_3 Phase 4: Data Analysis A Caco-2 Cell Culture (Passages 20-50) B Seeding on Transwell® Inserts (e.g., 6 x 10^4 cells/cm²) A->B C Incubation for 21 Days (Medium change every 2-3 days) B->C D Monolayer Integrity Check C->D E Pre-incubation with Transport Buffer D->E If TEER & LY rejection are acceptable F Addition of Test Compound (± SNAC) to Apical Side E->F G Incubation (e.g., 2 hours at 37°C) F->G H Sampling from Basolateral Side G->H I Quantification of Compound (e.g., LC-MS/MS) H->I J Calculation of Apparent Permeability (Papp) I->J K Statistical Analysis J->K

Caption: Experimental workflow for SNAC efficacy assessment using Caco-2 cells.

Detailed Protocols

Part 1: Caco-2 Cell Culture and Monolayer Formation

Objective: To culture Caco-2 cells and establish a differentiated, polarized monolayer on permeable supports.

Materials:

  • Caco-2 cell line (ATCC® HTB-37™)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Non-Essential Amino Acids (NEAA) solution

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

  • Transwell® permeable supports (e.g., 0.4 µm pore size, 12-well or 24-well format)

  • Cell culture flasks and plates

Protocol:

  • Cell Culture Maintenance:

    • Culture Caco-2 cells in T-75 flasks with DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

    • Subculture the cells when they reach 80-90% confluency (typically every 5-7 days). Use passages between 20 and 50 for permeability studies to ensure consistent cell characteristics.[11]

  • Seeding on Transwell® Inserts:

    • Harvest cells using Trypsin-EDTA and resuspend in fresh culture medium.

    • Seed the cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².[17]

    • Add fresh medium to the basolateral compartment (receiver plate).

  • Monolayer Differentiation:

    • Incubate the seeded inserts for 21 days to allow for cell differentiation and the formation of a confluent monolayer with well-established tight junctions.[13]

    • Change the culture medium in both the apical and basolateral compartments every 2-3 days.

Part 2: Monolayer Integrity Assessment

Objective: To verify the integrity of the Caco-2 monolayer before conducting the permeability assay. This is a critical quality control step.

A. Transepithelial Electrical Resistance (TEER) Measurement:

Rationale: TEER is a non-invasive method to measure the electrical resistance across the cell monolayer, which is indicative of the tightness of the junctions between cells.[18][19] Higher TEER values generally correlate with a more intact barrier.[20]

Protocol:

  • Allow the culture plates to equilibrate to room temperature for 20-30 minutes.

  • Using an epithelial voltohmmeter with "chopstick" electrodes (e.g., Millicell® ERS-2), measure the resistance of each Transwell® insert.[18][20]

  • Measure the resistance of a blank insert (containing medium but no cells) to subtract the background resistance.

  • Calculate the net TEER value and normalize it for the surface area of the membrane:

    • TEER (Ω·cm²) = (Resistance_monolayer - Resistance_blank) × Membrane Area (cm²) [18][20]

    • Acceptance Criterion: TEER values should be stable and typically >200-500 Ω·cm² for a mature monolayer, though this can vary between labs and cell passages.[13][21]

B. Lucifer Yellow (LY) Permeability Assay:

Rationale: Lucifer Yellow is a fluorescent, hydrophilic molecule that cannot readily cross cell membranes. Its passage across the monolayer is primarily through the paracellular pathway. A low permeability of LY indicates tight junction integrity.[22][23][24]

Protocol:

  • Wash the monolayer twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4).

  • Add a known concentration of Lucifer Yellow (e.g., 100 µM) in transport buffer to the apical compartment.[22]

  • Add fresh transport buffer to the basolateral compartment.

  • Incubate for 1-2 hours at 37°C on an orbital shaker.[22]

  • Collect a sample from the basolateral compartment.

  • Measure the fluorescence of the sample using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm).[22]

  • Calculate the apparent permeability (Papp) of LY.

    • Acceptance Criterion: A low Papp value for LY (e.g., <1.0 x 10⁻⁶ cm/s) is indicative of a tight monolayer.[23]

Part 3: SNAC Permeability Assay

Objective: To determine the effect of SNAC on the apical-to-basolateral permeability of a test compound.

Protocol:

  • Preparation:

    • Prepare a transport buffer (e.g., HBSS, pH 7.4).

    • Prepare dosing solutions of your test compound in the transport buffer, both with and without the desired concentration(s) of SNAC. It is crucial to test a range of SNAC concentrations.[7]

  • Assay Initiation:

    • Gently remove the culture medium from both the apical and basolateral compartments of the Transwell® inserts that have passed the integrity checks.

    • Wash the monolayers twice with pre-warmed transport buffer.

    • Add fresh transport buffer to the basolateral compartment.

    • Initiate the transport experiment by adding the dosing solutions (test compound ± SNAC) to the apical compartment.[21]

  • Incubation and Sampling:

    • Incubate the plates at 37°C for a defined period (e.g., 120 minutes), typically with gentle shaking (50-90 rpm).[21][22]

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect aliquots from the basolateral compartment.

    • After each sampling, replace the volume with fresh, pre-warmed transport buffer to maintain a constant volume.

  • Sample Analysis:

    • Analyze the concentration of the test compound in the collected samples using a validated analytical method, such as LC-MS/MS.[10]

Part 4: Data Analysis and Interpretation

Objective: To calculate the apparent permeability coefficient (Papp) and determine the enhancement ratio.

Calculation of Apparent Permeability (Papp):

The Papp value represents the rate at which a compound crosses the cell monolayer and is calculated using the following equation:[22]

Papp (cm/s) = (dQ/dt) / (A × C₀)

Where:

  • dQ/dt is the steady-state flux (rate of compound appearance in the receiver chamber, in µmol/s or mg/s).

  • A is the surface area of the membrane (in cm²).

  • C₀ is the initial concentration of the compound in the donor (apical) chamber (in µmol/mL or mg/mL).

Enhancement Ratio (ER):

The ER quantifies the efficacy of SNAC:

ER = Papp (with SNAC) / Papp (without SNAC)

An ER greater than 1 indicates that SNAC enhances the permeability of the test compound.

Data Presentation

The results should be presented clearly, often in a tabular format, to allow for easy comparison between different conditions.

ConditionTest Compound Papp (x 10⁻⁶ cm/s) (Mean ± SD, n=3)Enhancement Ratio (ER)Monolayer Integrity (TEER % of Initial)
Control (No SNAC)1.5 ± 0.21.098 ± 4%
+ 20 mM SNAC4.5 ± 0.53.095 ± 5%
+ 40 mM SNAC9.8 ± 1.16.592 ± 6%
+ 80 mM SNAC15.2 ± 1.810.175 ± 8%

Note: It is crucial to monitor monolayer integrity (e.g., by measuring TEER) after the experiment to ensure that the observed permeability enhancement is not due to cytotoxicity or irreversible damage to the cell monolayer. A significant drop in TEER may indicate that the concentration of SNAC used is too high.[8][25]

Self-Validating System and Trustworthiness

This protocol incorporates several self-validating steps to ensure the trustworthiness of the results:

  • Passage Number Control: Using a consistent range of cell passages minimizes variability in cell characteristics.[11]

  • Dual Integrity Checks (TEER and LY): Combining TEER and Lucifer Yellow assays provides a more robust assessment of monolayer integrity than either method alone.

  • Post-Assay Integrity Check: Evaluating TEER after exposure to SNAC helps to distinguish between true permeation enhancement and barrier disruption due to toxicity.

  • Inclusion of Controls: The use of both positive (a known highly permeable compound) and negative (a known poorly permeable compound) controls in the assay validation is essential for benchmarking the system.

By adhering to these principles, researchers can generate reliable and reproducible data on the efficacy of SNAC as a permeation enhancer.

References

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Lucifer Yellow Permeability Assay using Falcon® HTS 96 Multiwell Insert Systems. Corning. [Link]

  • Striving Towards the Perfect In Vitro Oral Drug Absorption Model. PubMed. [Link]

  • Measurement of Transepithelial Electrical Resistance (TEER). Bio-protocol. [Link]

  • Caco2 assay protocol. [Link]

  • Current Understanding of Sodium N-(8-[2-Hydroxylbenzoyl] Amino) Caprylate (SNAC) as an Absorption Enhancer: The Oral Semaglutide Experience. American Diabetes Association. [Link]

  • Comparison of Caco 2 with Other Cell based Models for Intestinal Permeability Studies. [Link]

  • Intestinal Permeation Enhancers for Oral Delivery of Macromolecules: A Comparison between Salcaprozate Sodium (SNAC) and Sodium Caprate (C10). PMC. [Link]

  • Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. [Link]

  • Safety concerns over the use of intestinal permeation enhancers: A mini-review. PMC. [Link]

  • Measurements of transepithelial electrical resistance (TEER) are affected by junctional length in immature epithelial monolayers. PMC. [Link]

  • Alternative functional in vitro models of human intestinal epithelia. PMC - NIH. [Link]

  • Planar Lucifer Yellow Permeability Assay. Altis Biosystems. [Link]

  • Gastrointestinal Permeation Enhancers for the Development of Oral Peptide Pharmaceuticals. MDPI. [Link]

  • Alternative functional in vitro models of human intestinal epithelia. PubMed. [Link]

  • Measurement of Transepithelial Electrical Resistance (TEER). [Link]

  • In vitro and ex vivo models of the oral mucosa as platforms for the validation of novel drug delivery systems. PMC. [Link]

  • A new era for oral peptides: SNAC and the development of oral semaglutide for the treatment of type 2 diabetes. PMC. [Link]

  • Transepithelial Electrical Resistance is Not a Reliable Measurement of the Caco-2 Monolayer Integrity in Transwell. Taylor & Francis. [Link]

  • Video: Lucifer Yellow - A Robust Paracellular Permeability Marker in a Cell Model of the Human Blood-brain Barrier. JoVE. [Link]

  • In Vitro Oral Cavity Permeability Assessment to Enable Simulation of Drug Absorption. PMC. [Link]

  • Striving Towards the Perfect In Vitro Oral Drug Absorption Model. ResearchGate. [Link]

  • Corning® HTS Transwell®-96 Permeable Support Protocols for Drug Transport Guidelines for Use. [Link]

  • Rapid Decrease in Transepithelial Electrical Resistance of Human Intestinal Caco-2 Cell Monolayers by Cytotoxic Membrane Perturbents. PubMed. [Link]

  • A head-to-head Caco-2 assay comparison of the mechanisms of action of the intestinal permeation enhancers: SNAC and sodium caprate (C 10). PubMed. [Link]

  • Lucifer yellow permeability assay. Bio-protocol. [Link]

  • Caco-2 permeability assay. Creative Bioarray. [Link]

  • Caco-2 cell permeability assays to measure drug absorption. PubMed. [Link]

  • Human Small Intestinal Tissue Models to Assess Barrier Permeability: Comparative Analysis of Caco-2 Cells, Jejunal and Duodenal Enteroid-Derived Cells, and EpiIntestinal TM Tissues in Membrane-Based Cultures with and Without Flow. MDPI. [Link]

  • Oral Mucosa Models to Evaluate Drug Permeability. MDPI. [Link]

  • Permeation Enhancer-Induced Membrane Defects Assist the Oral Absorption of Peptide Drugs. ChemRxiv. [Link]

  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. PMC. [Link]

  • Studies on the permeation enhancement of SNAC. ResearchGate. [Link]

  • SNAC for Enhanced Oral Bioavailability: An Updated Review. OUCI. [Link]

  • Complexification of In Vitro Models of Intestinal Barriers, A True Challenge for a More Accurate Alternative Approach. MDPI. [Link]

  • Current Understanding of Sodium N-(8-[2-Hydroxylbenzoyl] Amino) Caprylate (SNAC) as an Absorption Enhancer: The Oral Semaglutide. [Link]

  • Salcaprozate Sodium (SNAC) As An Oral Absorption Enhancer: Mechanism, Clinical Validation, And Implications For Peptide Drug Delivery. [Link]

  • A fast screening model for drug permeability assessment based on native small intestinal extracellular matrix. PMC. [Link]

  • Hims & Hers plans to launch $49 copy of Wegovy pill. Fierce Healthcare. [Link]

Sources

Application Note: In Vivo Animal Models for SNAC-Based Drug Delivery Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The oral delivery of macromolecular drugs (peptides, proteins) remains a "holy grail" in pharmaceutical development. Sodium N-(8-[2-hydroxybenzoyl] amino) caprylate (SNAC ) has emerged as a clinically validated permeation enhancer, most notably enabling the oral absorption of Semaglutide (Rybelsus®).

Unlike intestinal permeation enhancers that target tight junctions (e.g., sodium caprate), SNAC utilizes a transcellular gastric absorption mechanism . This unique mode of action requires specific in vivo modeling considerations. Standard intestinal delivery protocols often fail to capture SNAC's efficacy because they bypass the gastric microenvironment where SNAC functions.

This guide outlines high-fidelity protocols for evaluating SNAC-based formulations in rodents and large animals, emphasizing the "Gastric Absorption Hypothesis" and the critical role of co-formulation.

Mechanistic Foundation

To design a valid animal model, one must understand that SNAC does not merely "open the door" for drugs; it creates a transient, protected environment.

The "Tablet Erosion" Hypothesis

SNAC works best when co-formulated in a tablet. As the tablet erodes in the stomach, it releases a high concentration of SNAC, which:

  • Buffers Local pH: Neutralizes gastric acid in the immediate vicinity of the tablet, inactivating pepsin and protecting the cargo (e.g., GLP-1).

  • Fluidizes Membranes: Increases the lipophilicity of the peptide cargo via non-covalent complexation, facilitating transcellular flux through the gastric epithelium.

Diagram 1: SNAC Mechanism of Action

SNAC_Mechanism Tablet SNAC Co-Formulation (Tablet/Capsule) Stomach Gastric Lumen (Acidic pH < 2.0) Tablet->Stomach Oral Admin Erosion Tablet Erosion (High Local Concentration) Stomach->Erosion Dissolution BufferZone Micro-Environment (Neutral pH ~7.0) Erosion->BufferZone Release of SNAC Complex SNAC-Peptide Non-Covalent Complex BufferZone->Complex Monomerization Pepsin Pepsin (Proteolytic Enzyme) Pepsin->BufferZone Inactivated by pH rise Membrane Gastric Epithelium (Lipid Bilayer) Complex->Membrane Transcellular Flux (Lipophilicity) Blood Systemic Circulation (Portal Vein) Membrane->Blood Absorption

Caption: The SNAC mechanism relies on creating a local neutral pH micro-environment in the stomach to protect cargo from pepsin and facilitate transcellular absorption.

Species Selection Strategy

Choosing the right species is critical due to anatomical differences in gastric physiology.

FeatureRat (Wistar/SD) Dog (Beagle) Pig (Minipig) Relevance to SNAC
Stomach Anatomy Non-glandular forestomach + Glandular corpusGlandular (similar to human)Glandular (very similar to human)High: Rats require specific dosing to target the glandular region.
Gastric pH 3.0 - 4.0 (fed), <3.0 (fasted)1.0 - 2.0 (highly variable)1.5 - 2.5Critical: SNAC buffers pH; baseline acidity affects efficacy.
Gastric Emptying RapidVariable (MMC cycles)SlowMedium: Affects residence time of the tablet.
Dosing Method Liquid Gavage or Mini-capsuleCapsule/TabletCapsule/TabletHigh: Capsules mimic the clinical "erosion" mechanism best.
Cost/Throughput Low / HighHigh / LowHigh / LowRats for screening; Dogs for translation.

Recommendation: Use Rats for initial PK screening and toxicity. Use Beagle Dogs for formulation optimization and translational PK, as their gastric physiology and capsule handling mimic humans more closely.

Experimental Protocols

Protocol A: Rat Screening (Liquid Gavage vs. Mini-Capsule)

Objective: To assess bioavailability of a peptide cargo with SNAC. Challenge: Liquid gavage dilutes SNAC, potentially reducing the "micro-environment" effect. Mini-capsules (Size 9) are preferred for mechanistic accuracy.

Materials:

  • Male Wistar Rats (250–300g).

  • SNAC: 300 mg/kg equivalent (typically ~50-100 mg/kg in rats depending on scaling).

  • Cargo: Peptide (e.g., Semaglutide) at 0.1–1.0 mg/kg.

  • Dosing: Torpac® Size 9 gelatin capsules (for solid) OR oral gavage needle (for liquid).

Step-by-Step Workflow:

  • Fasting (CRITICAL):

    • Fast rats for 12–16 hours prior to dosing. Access to water is permitted.

    • Why: Food raises gastric pH and mechanically obstructs the SNAC-peptide complex from reaching the epithelial surface.

  • Formulation Preparation:

    • Liquid: Dissolve SNAC in distilled water (pH adjusted to ~7.5 if needed for solubility). Add peptide immediately before dosing to prevent pre-complexation aggregation.

    • Solid (Preferred): Fill Size 9 capsules with a physical blend of SNAC and Peptide. Ratio is typically 300 mg SNAC : X mg Peptide (scaled down).

  • Administration:

    • Liquid: Gavage volume < 10 mL/kg.

    • Capsule: Use a specific pill-dosing syringe (e.g., Instech). Place the capsule deep in the esophagus and follow with 0.5 mL water flush to ensure delivery to the stomach.

  • Post-Dose Fasting:

    • Maintain fasting for 4 hours post-dose. Food intake triggers acid secretion and gastric emptying, disrupting the SNAC buffer zone.

  • Blood Sampling:

    • Collect blood at 0 (pre-dose), 5, 15, 30, 60, 120, 240 min via tail vein or jugular catheter.

    • Note: SNAC absorption is rapid (Tmax ~20-30 min). Early timepoints are crucial.

    • Stabilization: Collect into K2-EDTA tubes containing protease inhibitors (e.g., Aprotinin/DPP-4 inhibitor) to prevent cargo degradation in plasma.

Protocol B: Dog Translational Model (Capsule Dosing)

Objective: To mimic human clinical administration.

  • Animals: Non-naïve Beagle dogs (8–12 kg).

  • Fasting: Overnight fast (12h).

  • Dosing:

    • Administer the enteric-coated or immediate-release tablet/capsule containing the SNAC/Peptide blend.

    • Follow with exactly 50 mL of water .

    • Note: Water volume is critical. Too much water dilutes the SNAC buffer; too little prevents tablet dissolution.

  • Sampling: Cephalic vein. Timepoints: Pre-dose, 10, 20, 30, 45, 60, 90, 120, 180, 240, 360 min.

Bioanalysis & Data Handling

SNAC can interfere with standard LC-MS/MS workflows due to its surfactant-like properties and high concentration relative to the peptide cargo.

Sample Preparation Protocol
  • Acidification: Immediately acidify plasma samples (if compatible with cargo) to stop protease activity.

  • Extraction:

    • Protein Precipitation (PPT): 1:3 Plasma:Acetonitrile (with 1% Formic Acid). Vortex 5 min, Centrifuge 10 min @ 10,000g.

    • Solid Phase Extraction (SPE): Recommended. Use Mixed-Mode Cation Exchange (MCX) cartridges.

      • Load sample.[1][2][3]

      • Wash with 2% Formic Acid (removes SNAC, which is acidic/neutral).

      • Elute Peptide (basic) with 5% Ammonium Hydroxide in Methanol.

  • Interference Check: Run a "SNAC-only" blank to ensure no ion suppression at the peptide's retention time.

Data Calculation

Calculate Absolute Bioavailability (F%) :



  • Success Metric: For SNAC-based delivery, an

    
     is considered clinically commercially viable (comparable to oral Semaglutide).
    

Troubleshooting & Validation

IssueProbable CauseCorrective Action
High Variability Inconsistent gastric emptying or food residue.Enforce strict 16h fasting; use wire-bottom cages to prevent coprophagy (rats).
Low Bioavailability Liquid dosing diluted the "micro-environment."Switch to mini-capsules or increase SNAC concentration in the liquid vehicle.
No Absorption Peptide degradation in plasma ex vivo.Verify protease inhibitor cocktail in collection tubes.
Toxicity (Rat) SNAC dose > 1000 mg/kg.[4][5]Reduce SNAC dose. The NOAEL in Wistar rats is ~1000 mg/kg/day.[4]
Diagram 2: Experimental Workflow

Workflow Design Study Design (Species: Rat/Dog) Formulation Co-Formulation (SNAC + Peptide) Design->Formulation Fast Fasting (12-16h) Formulation->Fast Dose Dosing (Capsule/Gavage) Fast->Dose Sample Sampling (EDTA + Inhibitors) Dose->Sample T=0 to 4h Analysis LC-MS/MS (SPE Extraction) Sample->Analysis

Caption: Standardized workflow for evaluating SNAC-mediated oral peptide delivery.

References

  • Buckley, S. T., et al. (2018). Transcellular stomach absorption of a derivatized glucagon-like peptide-1 receptor agonist. Science Translational Medicine, 10(467). Link

  • Twarog, C., et al. (2020). Intestinal Permeation Enhancers for Oral Delivery of Macromolecules: A Comparison between Salcaprozate Sodium (SNAC) and Sodium Caprate (C10). Pharmaceutics, 12(11). Link

  • Novo Nordisk. (2019). FDA Advisory Committee Briefing Document: Oral Semaglutide.Link

  • Instech Laboratories. Rat Capsule Dosing Protocols. Link

  • Riley, S. A., et al. (2009). Subchronic oral toxicity of salcaprozate sodium (SNAC) in Sprague-Dawley and Wistar rats. International Journal of Toxicology, 28(4). Link

Sources

"Analytical methods for quantifying SNAC in formulations"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Introduction & Scope

Salcaprozate Sodium (SNAC), chemically known as sodium 8-[(2-hydroxybenzoyl)amino]octanoate, is a critical permeation enhancer used in oral delivery systems for macromolecules (e.g., Oral Semaglutide/Rybelsus®).[1][2] By non-covalently complexing with active pharmaceutical ingredients (APIs) and locally modulating gastric pH, SNAC facilitates transcellular absorption of peptides that would otherwise degrade in the GI tract.

Quantifying SNAC is analytically challenging due to its amphiphilic nature (lipophilic octyl chain + hydrophilic salicylate head) and its presence in high molar excess relative to the API. This guide provides validated protocols for its quantification in solid dosage forms and dissolution media, ensuring data integrity for regulatory submission.

Key Physicochemical Properties
PropertyValueAnalytical Implication
Molecular Weight 301.31 g/mol (Salt); ~279.3 g/mol (Free Acid)Parent ion selection in MS.[2]
pKa ~4.8 (Carboxylic acid), ~13 (Phenolic OH)pH control is critical; keep mobile phase pH < 3.0 to suppress ionization and reduce peak tailing.[2]
Solubility Soluble in water, methanol, ethanolCompatible with reversed-phase (RP) solvents.[2]
UV Maxima 214 nm, 238 nm, 301 nm301 nm offers high specificity; 214 nm is used for simultaneous peptide detection.[2]

Method Selection & Decision Matrix

Before initiating benchwork, select the detection mode based on the analytical threshold required.

MethodSelection Start Sample Type Formulation Tablet/Powder (High Conc.) Start->Formulation Dissolution Dissolution Media (Med Conc.) Start->Dissolution BioTrace Cleaning/Bio (Trace Levels) Start->BioTrace HPLC_UV HPLC-UV (214/301 nm) Robust, Cost-effective Formulation->HPLC_UV > 10 µg/mL Dissolution->HPLC_UV > 1 µg/mL LC_MS LC-MS/MS (ESI+) High Sensitivity BioTrace->LC_MS < 100 ng/mL

Figure 1: Decision matrix for selecting the appropriate analytical technique based on sample concentration and matrix complexity.

Protocol A: HPLC-UV Quantification (Standard Method)

Application: Potency assay, content uniformity, and dissolution profiling.[2] Principle: Reversed-phase chromatography using an acidic mobile phase to protonate the carboxylic acid moiety of SNAC, ensuring sharp peak shape.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (L1), 4.6 × 150 mm, 3.5 µm (e.g., Zorbax 300SB-C18)Standard lipophilic retention; 300Å pore size accommodates co-eluting peptides if present.[2]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterSuppresses silanol activity and protonates SNAC (pH ~2.0).[2]
Mobile Phase B 0.1% TFA in AcetonitrileStrong eluent for the octyl chain.
Flow Rate 1.0 mL/minStandard backpressure balance.[2]
Detection UV at 301 nm (Specific) or 215 nm (General)301 nm avoids interference from many excipients; 215 nm maximizes sensitivity.[2]
Temp 40°CImproves mass transfer and reduces peak width.[2]
Injection 10 µLStandard volume; adjust based on linearity.
Gradient Program

Note: An isocratic method (e.g., 60% Buffer / 40% ACN) can be used for pure SNAC, but gradient is preferred for formulations to wash out excipients.

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
10.02080
11.02080
11.19010
15.09010
Sample Preparation (Tablets)
  • Grinding: Weigh and finely powder 20 tablets.

  • Extraction Solvent: Prepare a 50:50 mixture of Phosphate Buffer (pH 6.[2]8) and Acetonitrile.[2][3][4] Crucial: SNAC solubility is pH-dependent; neutral pH aids initial dissolution before acidification on-column.[2]

  • Stock Solution: Transfer powder equivalent to 50 mg SNAC into a 100 mL volumetric flask. Add 70 mL Extraction Solvent.[2]

  • Sonication: Sonicate for 20 minutes (maintain temp < 30°C to prevent degradation). Dilute to volume.

  • Filtration: Filter through 0.45 µm PVDF or PTFE filter. Discard first 2 mL of filtrate (saturates filter adsorption sites).[2]

Protocol B: Dissolution Testing

Application: In vitro release testing (IVRT) for QC.[2]

Apparatus Setup
  • Apparatus: USP Type II (Paddle).[2]

  • Speed: 50 - 75 RPM.[2]

  • Media:

    • Stage 1 (Gastric): 0.1 N HCl (900 mL).

    • Stage 2 (Intestinal):[2] Phosphate Buffer pH 6.8 (900 mL).[2]

  • Temperature: 37°C ± 0.5°C.[2]

Sampling & Analysis
  • Withdraw 5 mL aliquots at T = 5, 10, 15, 30, 45, 60 min.

  • Replenish with fresh media if not mathematically correcting for volume loss.

  • Critical Step: Immediate filtration (0.45 µm) is required.[2] SNAC can precipitate if the media cools or pH shifts in the vial.

  • Analyze via Protocol A (HPLC-UV).

  • Calculation:

    
    
    

Protocol C: LC-MS/MS (Trace Analysis)

Application: Cleaning validation (swabs) or PK studies (plasma).[2] Principle: Electrospray Ionization (ESI) in positive mode.[2][5][6][7] Although SNAC is a salt, the spectrometer detects the protonated free acid or specific fragments.

Mass Spectrometry Parameters
  • Ionization: ESI Positive (+).[2][5][6]

  • Precursor Ion: m/z 280.3

    
     (Corresponds to Salcaprozic acid).[2]
    
  • MRM Transitions:

    • Quantifier: 280.3

      
       121.1 (Salicyl fragment, high intensity).[2]
      
    • Qualifier: 280.3

      
       138.1 (Amide cleavage).[2]
      
Chromatographic Interface[2]
  • Column: Phenomenex Kinetex C18 (2.1 × 50 mm, 2.6 µm) or equivalent UHPLC column.[2]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[4][6]

    • B: 0.1% Formic Acid in Acetonitrile.[3][4][5]

  • Flow Rate: 0.4 mL/min.[2][6]

  • Run Time: ~3.0 minutes (Fast gradient).

Analytical Workflow Visualization

AnalyticalWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Tablet / Media Extract Extract (50:50 Buffer:ACN) Sample->Extract Filter Filter (0.45 µm PVDF) Extract->Filter Inject Inject (10 µL) Filter->Inject Separation C18 Separation (Acidic Mobile Phase) Inject->Separation Detect Detection Separation->Detect UV Data: Potency % Detect->UV High Conc. (301 nm) MS Data: ng/mL Detect->MS Trace Conc. (m/z 280>121)

Figure 2: Step-by-step analytical workflow from sample extraction to data output.

Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols; pH > pKa.[2]Ensure Mobile Phase pH is < 2.5 using TFA or Phosphate.[2] Use "Base Deactivated" columns.
Retention Time Drift Incomplete equilibration; Temperature fluctuation.[2]SNAC is sensitive to % Organic. Use column oven (40°C) and equilibrate for >10 column volumes.
Carryover Lipophilic octyl chain sticking to injector loop.[2]Use a needle wash of 90% Acetonitrile / 10% Water.
Recovery Low Precipitation in sample vial.Ensure sample solvent matches mobile phase strength.[2] Do not store samples in pure aqueous buffer > 4 hours.

References

  • Buckley, S. T., et al. (2018).[2] Transcellular stomach absorption of a derivatized glucagon-like peptide-1 receptor agonist.[2] Science Translational Medicine.[2] Link[2]

  • Twarog, C., et al. (2019).[2] Intestinal Permeation Enhancers for Oral Delivery of Macromolecules: A Comparison between Salcaprozate Sodium (SNAC) and Sodium Caprate (C10). Pharmaceutics.[1][2][6][8] Link

  • United States Pharmacopeia (USP). General Chapter <711> Dissolution.[2]Link[2]

  • Emisphere Technologies. (2009).[2] Salcaprozate Sodium (SNAC) - GRAS Notice.[2][3][9][] FDA GRAS Inventory.[2] Link

  • Ismaiel, O. A., et al. (2011).[2][3] Liquid chromatography–tandem mass spectrometry method for the determination of octreotide in human plasma. Journal of Chromatography B. Link (Reference for peptide/enhancer MS workflows).[2]

Sources

Application Note: SNAC-Mediated Oral Delivery of Semaglutide (Rybelsus™ Formulation)

[1][2][3][4]

Executive Summary

The oral delivery of peptide therapeutics has historically been impeded by two primary barriers: rapid enzymatic degradation in the stomach (pepsin) and poor permeability across the gastrointestinal epithelium. The formulation of oral semaglutide (Rybelsus®) overcomes these barriers using Salcaprozate Sodium (SNAC) , a permeation enhancer derived from salicylic acid.[1]

Unlike conventional enteric-coated formulations that target the intestine, this system targets gastric absorption . This Application Note details the mechanistic causality of the SNAC platform, provides a reverse-engineered protocol for lab-scale tablet fabrication, and outlines biorelevant validation methods.

Mechanism of Action: The "Transient Micro-Climate"

To successfully formulate oral semaglutide, researchers must understand that SNAC is not merely an excipient; it is an active delivery agent that modifies the local biological environment.

The Gastric Absorption Paradigm

Standard peptide formulations fail in the stomach due to low pH (<2.0) and high pepsin activity. SNAC functions via a dual mechanism:

  • Local pH Buffering: Upon tablet erosion, SNAC releases rapidly, neutralizing the pH in the immediate vicinity of the tablet to approximately 5.5–7.0. This neutralizes pepsin (which requires acidic pH for activation) and protects semaglutide from hydrolysis.[2]

  • Transcellular Flux: SNAC interacts non-covalently with semaglutide, promoting monomerization (reducing oligomer size). Simultaneously, it fluidizes the gastric epithelial membrane, facilitating rapid transcellular (through the cell) rather than paracellular (between cells) transport.

Mechanistic Pathway Diagram

SNAC_MechanismTabletOral Semaglutide Tablet(Semaglutide + 300mg SNAC)StomachStomach Lumen(pH 1.0 - 2.0, High Pepsin)Tablet->StomachIngestionErosionTablet Erosion(Stomach Antrum)Stomach->Erosion disintegrationBufferingLocal pH Spike (pH > 5.5)Pepsin InactivationErosion->BufferingSNAC ReleaseMembraneGastric Epithelium FluidizationErosion->MembraneLipophilic interactionMonomerSemaglutide Monomerization(Non-covalent SNAC interaction)Buffering->MonomerProtectionAbsorptionTranscellular Absorption(Systemic Circulation)Monomer->AbsorptionFluxMembrane->AbsorptionPermeability

Figure 1: The "Transient Micro-Climate" mechanism. SNAC creates a temporary neutral zone in the stomach, protecting the peptide while facilitating membrane permeation.[3][4][5]

Formulation Architecture

The Fixed-Dose Rationale

A critical formulation constraint is the SNAC dose . Clinical data indicates that 300 mg of SNAC is required to establish the local pH buffer regardless of the semaglutide load.

  • Semaglutide Dose: Variable (3 mg, 7 mg, 14 mg).[6][7]

  • SNAC Dose: Fixed (300 mg).

Expert Insight: Do not scale SNAC proportionally with the drug. If you lower the SNAC content below the threshold (approx. 200–300 mg), the local buffering capacity fails, pepsin remains active, and bioavailability drops to near zero.

Component Table
ComponentFunctionGrade/Standard
Semaglutide Active Pharmaceutical Ingredient (API)Recombinant GLP-1 RA
Salcaprozate Sodium (SNAC) Permeation Enhancer / BufferHigh Purity (>98%)
Povidone (PVP K90) BinderUSP/Ph.Eur
Microcrystalline Cellulose (MCC) Filler/DiluentAvicel PH-102 or equiv.
Magnesium Stearate LubricantVegetable grade

Experimental Protocols

Protocol A: Lab-Scale Tablet Manufacturing (Dry Granulation)

Objective: Produce tablets mimicking the commercial Rybelsus formulation for preclinical testing. Safety: SNAC is a potent permeation enhancer. Handle with full PPE to prevent absorption of environmental contaminants through skin.

Formulation Basis (per tablet):

  • Semaglutide: 14 mg[8][3][7][9][10][11][12]

  • SNAC: 300 mg[3][10][11][12][13][14]

  • MCC: ~80 mg (adjust for tablet weight)

  • Povidone: ~8 mg

  • Mg Stearate: ~4 mg (1%)

Step-by-Step Methodology:

  • Environment Control: Maintain relative humidity (RH) < 40%. SNAC is hygroscopic; moisture facilitates premature degradation.

  • Sifting: Pass SNAC and Semaglutide through a #60 mesh sieve to ensure de-agglomeration.

  • Geometric Dilution (Critical):

    • Mix Semaglutide (14 mg) with an equal portion of SNAC. Blend.

    • Add remaining SNAC (approx. 286 mg) in geometric steps.

    • Reasoning: Ensures content uniformity of the low-dose API within the high-dose enhancer.

  • Dry Granulation (Roller Compaction):

    • Mix the API/SNAC blend with Povidone and MCC.

    • Subject to roller compaction to form ribbons.

    • Mill ribbons into granules (#20 mesh).

    • Note: Avoid wet granulation. Water activates SNAC's pH effects prematurely and risks peptide hydrolysis.

  • Lubrication: Add Magnesium Stearate and blend for 2 minutes (do not over-blend, or hydrophobicity will retard erosion).

  • Compression: Compress using oval tooling to a hardness of 10–15 kP. Target disintegration time: < 15 minutes in simulated gastric fluid.

Protocol B: Biorelevant Dissolution & Permeation

Standard USP dissolution (pH 6.8) is irrelevant because absorption occurs in the stomach.

Workflow Diagram:

Dissolution_ProtocolStartTabletVesselMini-Paddle App(50-100mL Volume)Start->VesselMediaMedia: FaSSGF(pH 1.6, Pepsin+)Media->VesselPre-warm 37°CSamplingSample at5, 10, 15, 30 minVessel->SamplingErosionAnalysisLC-MS/MS AnalysisSampling->AnalysisQuantification

Figure 2: Biorelevant dissolution workflow utilizing low-volume gastric simulation.

Methodology:

  • Media Preparation (FaSSGF): Prepare Fasted State Simulated Gastric Fluid (pH 1.6) containing pepsin and low concentrations of taurocholate/lecithin to mimic the stomach environment.

  • Apparatus: Use USP Apparatus 2 (Paddle) with mini-vessels (100 mL or 250 mL).

    • Why? The stomach volume in a fasted state is low. Using 900 mL standard vessels dilutes the SNAC too much, preventing the local pH spike required for the mechanism to work.

  • Procedure:

    • Volume: 250 mL FaSSGF.

    • Speed: 50–75 RPM.

    • Temperature: 37°C.[15]

  • Sampling: Pull samples rapidly (5, 10, 15, 20, 30 min). The tablet must erode quickly to release the SNAC "burst."[3][4][11]

  • Success Criteria:

    • 85% SNAC release within 15 minutes.

    • Semaglutide stability: >90% intact peptide at 15 mins (confirms SNAC protected it from pepsin).

Protocol C: In Vivo PK Assessment (Canine Model)

Beagle dogs are the standard model due to gastric physiology similarities with humans.

  • Subject Selection: Fasted Beagle dogs (n=4 to 6).

  • Dosing:

    • Administer tablet dry or with minimal water (max 50 mL).

    • Crucial:Strict fasting is required. Food increases gastric pH and volume, diluting SNAC and activating digestion, which destroys the "micro-climate."

    • Post-dose fast: Maintain fasting for at least 30–60 minutes.

  • Blood Sampling: Collect plasma samples from the jugular vein at 0, 5, 10, 15, 30, 60, 120, 240 min.

  • Bioanalysis: Quantify Semaglutide using LC-MS/MS.

    • Note: Expect high inter-subject variability (CV > 50%). This is characteristic of oral peptide delivery due to the "all-or-nothing" nature of the gastric absorption window.

References

  • Buckley, S. T., et al. (2018). "Transcellular stomach absorption of a derivatized glucagon-like peptide-1 receptor agonist."[16] Science Translational Medicine, 10(467).

  • Twarog, C., et al. (2019). "The mechanism of SNAC-mediated oral absorption of semaglutide."[3][17] Molecular Pharmaceutics, 16(2), 796-804.

  • FDA Label (2019). "Rybelsus (semaglutide) tablets, for oral use."[8][2][18] United States Food and Drug Administration.[5][19]

  • Novo Nordisk. "Clinical Pharmacology Review: NDA 213051." Center for Drug Evaluation and Research.

"Spray drying methods for preparing SNAC solid dispersions"

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Advanced Spray Drying Methods for the Preparation of Salcaprozate Sodium (SNAC) Solid Dispersions

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the preparation of amorphous solid dispersions (ASDs) containing Salcaprozate Sodium (SNAC) using the spray drying technique. Salcaprozate Sodium is a leading oral permeation enhancer, and its formulation into an ASD with an active pharmaceutical ingredient (API) can significantly improve the bioavailability of poorly soluble or permeable drugs.[1][2][3] This guide elucidates the fundamental principles of SNAC's mechanism, the theory behind amorphous solid dispersions, and the operational dynamics of spray drying. It offers detailed, step-by-step protocols for formulation development, process optimization, and comprehensive physicochemical characterization of the resulting spray-dried dispersion (SDD). The causality behind experimental choices is explained, and field-proven insights are integrated to ensure the development of a robust and effective formulation.

Part 1: Scientific Principles & Foundational Concepts

The Role and Mechanism of Salcaprozate Sodium (SNAC)

Salcaprozate Sodium, or Sodium N-[8-(2-hydroxybenzoyl)amino] caprylate, is a revolutionary oral absorption enhancer.[4][5] It is the first such molecule to be incorporated into an FDA-approved oral peptide therapeutic, enabling the development of oral semaglutide.[2][4] Its primary function is to overcome the significant barriers to oral drug absorption, particularly for macromolecules and poorly permeable compounds.[2][3] SNAC's mechanism is multifaceted and localized to the gastrointestinal (GI) tract, primarily the stomach.[6][7]

  • Localized pH Buffering: Upon administration, SNAC creates a localized microenvironment at the formulation-mucosa interface, raising the pH. This action protects pH-sensitive APIs, like peptides, from degradation by gastric enzymes such as pepsin, which is largely inactive at a pH above 5.[4][6][8]

  • Enhanced Transcellular Permeation: SNAC transiently and reversibly increases the fluidity of the lipid bilayer of gastric epithelial cells.[4][6] This fluidization creates temporary pathways that allow the co-formulated API to pass through the cells (transcellular transport) and into systemic circulation.[3][4][6]

  • Non-Covalent Complexation: SNAC can form weak, non-covalent complexes with the API, increasing the API's lipophilicity and facilitating its diffusion across the cell membrane.[3][8]

Importantly, SNAC's action is transient and does not disrupt tight junctions, positioning it as a safe and effective permeation enhancer.[4][6] It has received "Generally Regarded as Safe" (GRAS) status from the U.S. FDA.[2][6]

Fundamentals of Amorphous Solid Dispersions (ASDs)

Many new chemical entities exhibit poor aqueous solubility, which is a major hurdle for oral bioavailability.[9][10][11] ASDs are a proven formulation strategy to overcome this challenge.[1][12][13]

An ASD consists of an amorphous form of a drug molecularly dispersed within a carrier matrix, typically a hydrophilic polymer.[14][15] The core principle is that the amorphous state of a drug has higher free energy than its stable crystalline state.[9][16] This higher energy state means less energy is required to break the solid-state lattice during dissolution, leading to significantly enhanced solubility and dissolution rates.[9][16]

The polymer carrier serves two critical functions:

  • Stabilization: It prevents the high-energy amorphous drug from converting back to its low-energy crystalline form by sterically hindering molecular mobility and through specific interactions (e.g., hydrogen bonding).[15][17]

  • Performance: Upon administration, the hydrophilic polymer dissolves, releasing the drug in a supersaturated state, which creates a high concentration gradient that drives absorption.[13]

Principles of Spray Drying for ASD Preparation

Spray drying is a continuous, single-step process that transforms a liquid feed into a dry powder.[12][18] It is exceptionally well-suited for producing ASDs because the extremely rapid solvent evaporation kinetically traps the drug and polymer in a disordered, amorphous state.[9][12][19]

The process involves four key stages:

  • Solution Preparation: The API, SNAC, and a carrier polymer are dissolved in a common volatile solvent or solvent system.

  • Atomization: The liquid feed is dispersed into fine droplets by a nozzle, dramatically increasing the surface area for evaporation.[11]

  • Drying: The droplets are introduced into a stream of hot drying gas (typically nitrogen for organic solvents), causing rapid solvent evaporation within seconds.[11][12]

  • Particle Collection: The resulting dry solid particles are separated from the gas stream, usually by a cyclone separator.[18]

This rapid solidification process is critical for preventing phase separation of the drug and carrier, ensuring the formation of a stable, homogeneous amorphous dispersion.[12]

Part 2: Formulation Development & Process Optimization

Materials & Equipment

Materials:

  • Active Pharmaceutical Ingredient (API)

  • Salcaprozate Sodium (SNAC)

  • Amorphous Polymer Carrier (e.g., Povidone [PVP K30], Copovidone [Kollidon® VA 64], Hypromellose [HPMC], Soluplus®)

  • Organic Solvents (e.g., Methanol, Ethanol, Acetone, Dichloromethane)[1]

  • Purified Water

Equipment:

  • Benchtop or Pilot-Scale Spray Dryer (e.g., Büchi, GEA Niro)

  • Analytical Balance

  • Magnetic Stirrer / Overhead Mixer

  • Peristaltic Pump

  • Glassware (beakers, volumetric flasks)

  • Characterization Instruments (see Part 4)

Pre-Formulation: Solvent & Polymer Screening

The success of a spray-dried ASD hinges on the careful selection of the solvent system and polymer carrier.

Solvent Selection: The ideal solvent system must dissolve the API, SNAC, and the polymer to form a true solution. The choice of solvent impacts solution viscosity and volatility, which in turn affects the atomization process and drying efficiency.[19]

  • Rationale: Low-boiling-point solvents are generally preferred as they evaporate quickly at lower temperatures, which is ideal for heat-sensitive compounds and for ensuring the rapid solidification needed for amorphization.[10] A lower viscosity solution is easier to pump and atomize into fine droplets.[12]

  • Screening Protocol:

    • Assess the solubility of the API, SNAC, and candidate polymers individually in a range of pharmaceutically acceptable solvents.

    • Prepare ternary phase diagrams to identify solvent systems that can dissolve all three components at the target concentrations.

    • Select a solvent or solvent blend that provides complete dissolution and has a low boiling point and results in a low-viscosity feed solution.

Polymer Selection: The polymer must be miscible with the API and SNAC to form a stable single-phase amorphous system.[13]

  • Rationale: Strong drug-polymer interactions, such as hydrogen bonding, are crucial for inhibiting recrystallization during storage and upon dissolution. The polymer's properties (e.g., glass transition temperature (Tg), hydrophilicity) will dictate the stability and release characteristics of the final product.

  • Screening Protocol:

    • Select a panel of common pharmaceutical polymers (e.g., PVP, HPMC, Copovidone).

    • Prepare physical mixtures or solvent-cast films of the API, SNAC, and each polymer at various ratios.

    • Analyze the samples using Differential Scanning Calorimetry (DSC) to assess miscibility (e.g., observing a single Tg) and predict physical stability.

Overall Experimental Workflow

The following diagram outlines the comprehensive workflow for developing and characterizing a SNAC-based solid dispersion.

G cluster_0 Phase 1: Formulation Development cluster_1 Phase 2: Process Development cluster_2 Phase 3: Characterization A API, SNAC, & Polymer Solubility Screening B Select Solvent System & Polymer Carrier A->B C Determine Drug:SNAC:Polymer Ratio B->C D Prepare Feed Solution C->D E Spray Drying Process (Parameter Optimization) D->E F Collect Powder E->F G Secondary Drying (Residual Solvent Removal) F->G H Solid-State Analysis (SEM, PXRD, DSC) G->H I Performance Testing (Dissolution) H->I J Stability Assessment I->J

Caption: Workflow for SNAC Solid Dispersion Development.

Part 3: Detailed Experimental Protocol

Step 1: Feed Solution Preparation

This protocol assumes a target batch size of 10 g of solid dispersion with a 20% API, 30% SNAC, and 50% Copovidone ratio. The total solids concentration in the feed solution is targeted at 5% w/v.

  • Calculate Masses:

    • API: 10 g * 20% = 2.0 g

    • SNAC: 10 g * 30% = 3.0 g

    • Copovidone: 10 g * 50% = 5.0 g

    • Total Solids: 10.0 g

  • Calculate Solvent Volume:

    • Volume = Total Solids / Concentration = 10 g / 0.05 g/mL = 200 mL

  • Dissolution:

    • Add 200 mL of the selected solvent (e.g., 90:10 Methanol:Water) to a 250 mL beaker with a magnetic stir bar.

    • While stirring, slowly add the 5.0 g of Copovidone and stir until fully dissolved. Causality: Polymers often take the longest to dissolve; adding them first prevents aggregation.

    • Sequentially add the 2.0 g of API and 3.0 g of SNAC to the polymer solution.

    • Continue stirring until a clear, homogenous solution is obtained. Visually inspect for any undissolved particulates.

Step 2: Spray Drying Process

The following diagram illustrates the core stages within the spray dryer.

SprayDryingProcess Feed Feed Solution Pump Peristaltic Pump Feed->Pump Nozzle Atomization (Two-Fluid Nozzle) Pump->Nozzle Chamber Drying Chamber (Hot Nitrogen Gas In) Nozzle->Chamber Fine Droplets Cyclone Cyclone Separator Chamber->Cyclone Solid Particles + Gas Collector Product Collector Cyclone->Collector Exhaust Exhaust Gas + Solvent Vapor Cyclone->Exhaust

Caption: Key Stages of the Spray Drying Process.

  • System Setup:

    • Assemble the spray dryer according to the manufacturer's instructions. Ensure the system is clean and dry.

    • For organic solvents, operate in a closed-loop configuration with an inert gas like nitrogen to prevent explosive mixtures.[1][20]

    • Set the initial process parameters as outlined in Table 1.

  • System Equilibration:

    • Start the aspirator/blower and the heater. Allow the system to run with pure solvent for 10-15 minutes to reach a stable inlet temperature and equilibrate the system.

  • Atomization and Drying:

    • Begin pumping the feed solution prepared in Step 3.1 into the nozzle at the set feed rate.

    • Monitor the inlet and outlet temperatures closely. The outlet temperature is a critical indicator of the drying process efficiency.[21][22]

    • Continue the process until the entire feed solution has been sprayed.

  • Powder Collection:

    • After spraying is complete, continue running the drying gas for a few minutes to purge the system and ensure all powder is collected in the cyclone.

    • Carefully dismantle the product collector and transfer the fine, dry powder to a labeled, airtight container.

Critical Process Parameters (CPPs)

Optimizing CPPs is essential for controlling the final product's critical quality attributes (CQAs), such as particle size, morphology, residual solvent, and physical state.[19][22]

Parameter Typical Range Influence on Product Attributes & Rationale
Inlet Temperature 80 - 150 °CPrimary driver of solvent evaporation. [21] Higher temperatures increase drying efficiency but must be kept below the degradation temperature of the API, SNAC, and polymer. It significantly impacts residual solvent levels and particle morphology.
Feed Rate 2 - 10 mL/minImpacts the thermal load on the system. A higher feed rate can lower the outlet temperature.[21] It must be balanced with the inlet temperature and gas flow rate to ensure complete droplet drying.
Atomizing Gas Flow Rate / Pressure 400 - 800 L/hrControls droplet size. [22] Higher gas flow/pressure results in smaller droplets, leading to smaller final particles and faster evaporation. This can influence powder flowability and dissolution rate.
Drying Gas Flow Rate (Aspirator) 25 - 40 m³/hrDetermines the residence time of particles in the drying chamber. It provides the heat for evaporation and carries away the solvent vapor. Must be sufficient to prevent particle deposition on the chamber walls.
Outlet Temperature 40 - 70 °CAn indicator of drying completion, not an independent variable. [21] It is a function of all other parameters. Keeping it above the solvent's boiling point but below the polymer's Tg is a common heuristic for ensuring an amorphous product with low residual solvent.
Step 3: Post-Processing (Secondary Drying)

Even after spray drying, the powder may contain residual solvent. A secondary drying step is often necessary to reduce solvent levels to within ICH guidelines.

  • Transfer the collected powder into a vacuum oven.

  • Spread the powder thinly on a tray to maximize surface area.

  • Dry at a moderate temperature (e.g., 40 °C) under vacuum for 12-24 hours or until a constant weight is achieved. Rationale: Using a moderate temperature below the polymer's Tg prevents particle sintering and potential crystallization.

Part 4: Characterization of SNAC Solid Dispersions

Comprehensive characterization is required to confirm the successful formation of an amorphous solid dispersion and to assess its performance.

G cluster_physicochemical Physicochemical Properties cluster_performance Performance & Stability Powder Spray-Dried SNAC Solid Dispersion SEM Morphology & Particle Size (SEM) Powder->SEM PXRD Physical State (Amorphous/Crystalline) (PXRD) Powder->PXRD DSC Thermal Properties (Tg, Miscibility) (DSC) Powder->DSC Dissolution In Vitro Release (Dissolution Testing) Powder->Dissolution Stability Physical Stability (Accelerated Conditions) Dissolution->Stability

Caption: Characterization Workflow for the SDD.

Scanning Electron Microscopy (SEM)
  • Purpose: To visualize the particle morphology, size, and surface characteristics.

  • Methodology:

    • Mount a small amount of the SDD powder onto an aluminum stub using double-sided carbon tape.

    • Sputter-coat the sample with a conductive material (e.g., gold-palladium).

    • Image the sample in the SEM at various magnifications.

  • Expected Result: Spray-dried particles are typically spherical and may have a collapsed or "raisin-like" morphology depending on the drying parameters.[20] A uniform particle size distribution is generally desirable.

Powder X-Ray Diffraction (PXRD)
  • Purpose: To determine the physical state (crystalline or amorphous) of the API within the dispersion.[23]

  • Methodology:

    • Pack the SDD powder into a sample holder.

    • Scan the sample over a 2θ range (e.g., 5° to 40°) using a diffractometer.

    • Analyze the resulting diffractogram.

  • Expected Result: A crystalline material will produce sharp, distinct Bragg peaks. A successful amorphous dispersion will show a broad, diffuse "halo" pattern, indicating the absence of long-range molecular order.[20][24]

Differential Scanning Calorimetry (DSC)
  • Purpose: To assess the thermal properties of the dispersion, confirm amorphicity, and determine the glass transition temperature (Tg).[25]

  • Methodology:

    • Accurately weigh 3-5 mg of the SDD powder into an aluminum DSC pan and hermetically seal it.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

    • Record the heat flow as a function of temperature.

  • Expected Result: The absence of a sharp melting endotherm for the API confirms its amorphous state.[24] The presence of a single Tg, intermediate between the Tgs of the individual components, indicates a miscible, single-phase system. A higher Tg is generally associated with better physical stability.[24]

In Vitro Dissolution Testing
  • Purpose: To evaluate the performance of the solid dispersion by measuring the rate and extent of drug release compared to the unformulated, crystalline API.[26]

  • Methodology (Non-Sink Conditions):

    • Use a USP II (paddle) apparatus.

    • Fill vessels with a biorelevant medium (e.g., FaSSGF - Fasted State Simulated Gastric Fluid) to mimic in vivo conditions.[27]

    • Disperse an amount of SDD powder equivalent to the target dose into each vessel.

    • At predetermined time points (e.g., 5, 10, 15, 30, 60, 120 min), withdraw aliquots, filter immediately, and analyze the drug concentration using a validated HPLC method.

  • Expected Result: The solid dispersion should exhibit a significantly faster dissolution rate and achieve a higher maximum concentration (supersaturation) compared to the crystalline API.[23][28] This demonstrates the formulation's potential to enhance oral bioavailability.

Part 5: Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Low Product Yield - Product sticking to the chamber walls.- Cyclone separation is inefficient for very fine particles.- Optimize airflow dynamics; consider anti-static measures.[29]- Lower the atomizing gas flow to produce larger particles.- Ensure the outlet temperature is not too low, which can cause stickiness.
Nozzle Clogging - Feed solution is too viscous or has undissolved solids.- Feed rate is too low, causing drying at the nozzle tip.- Decrease solids concentration or switch to a lower viscosity solvent system.[29][30]- Filter the feed solution before spraying.- Increase the feed rate slightly.
High Residual Solvent - Inefficient drying (inlet temperature too low or feed rate too high).- Droplets are too large.- Increase the inlet temperature (while respecting material stability).[30]- Decrease the feed rate to allow more drying time.[29]- Increase atomizing gas pressure to reduce droplet size.
Product is Crystalline (from PXRD/DSC) - Insufficiently rapid solvent evaporation.- Drug/SNAC/Polymer are not miscible.- Drug loading is too high.- Increase the inlet temperature for faster drying.- Re-evaluate polymer and solvent selection to ensure miscibility.- Reduce the drug loading in the formulation.
Poor Dissolution Performance - The formulation is not fully amorphous.- The chosen polymer is not hydrophilic enough or swells too slowly.- Confirm amorphicity with PXRD/DSC.- Screen alternative, more hydrophilic polymers (e.g., switch from HPMC to Soluplus® or PVP).

Part 6: Conclusion

Spray drying is a robust and scalable technology for producing amorphous solid dispersions.[12][20] When combined with the permeation-enhancing capabilities of Salcaprozate Sodium, this formulation strategy offers a powerful platform for overcoming the bioavailability challenges of modern drug candidates. By systematically developing the formulation, optimizing critical process parameters, and conducting thorough physicochemical characterization, researchers can successfully engineer SNAC-based solid dispersions with enhanced solubility and improved potential for in vivo performance.

References

  • Menon, R. (2026, February 10). Salcaprozate Sodium (SNAC) As An Oral Absorption Enhancer: Mechanism, Clinical Validation, And Implications For Peptide Drug Delivery.
  • (2015, September 3). Spray Drying: Solving solubility issues with amorphous solid dispersions.
  • Van den Mooter, G. Manufacturing of solid dispersions of poorly water soluble drugs by spray drying: Formulation and process considerations. Advanced Drug Delivery Reviews.
  • Buckley, S. T., et al. (2022, July 15). A new era for oral peptides: SNAC and the development of oral semaglutide for the treatment of type 2 diabetes. The Journal of the Royal Society of Medicine.
  • Amorphous Solid Dispersions – Spray Drying and Freeze Granulation. PRECI Co., Ltd.
  • Gurrea, J. (2021, April 8). Optimising spray-dried solid dispersions to improve solubility. European Pharmaceutical Review.
  • (2025, May 23). Salcaprozate Sodium (SNAC): A Multifunctional Absorption Enhancer For Oral Macromolecular Drug Delivery. China Sinoway.
  • (2018, November 19). Spray drying of pharmaceuticals and biopharmaceuticals: Critical parameters and experimental process optimization approaches. Pharma Excipients.
  • Amorphous Solid Dispersions (ASD). Codis.
  • Salcaprozate sodium. Wikipedia.
  • Spray dried amorphous solid dispersion development. Harpago CDMO.
  • The preparation formulation of solid dispersions using spray dryer. ResearchGate.
  • (2023, April 21). FORMULATION FORUM - Tackling Challenging Molecules by Spray Drying: Making the Impossible Possible. Drug Development & Delivery.
  • Formulating Spray Dried Dispersions into Tablets - SDDs. Upperton Pharma Solutions.
  • Gurrea, J. (2021, October 1). Formulation and Process Considerations for Optimising Spray-Dried Solid Dispersions. Ardena.
  • Critical process and formulation variables in spray drying technology. ResearchGate.
  • (2025, August 19). Oral Bioavailability With SNAC | Biologic Drug Delivery. LGM Pharma.
  • (2025, December 13). Recent Developments in Pharmaceutical Spray Drying: Modeling, Process Optimization, and Emerging Trends with Machine Learning. MDPI.
  • Dissolution of Amorphous Solid Dispersions: Theory and Practice. Request PDF.
  • Dahan, A., et al. (2021, October 8). The combined effect of permeation enhancement and proteolysis inhibition on the systemic exposure of orally administrated peptides: Salcaprozate sodium, soybean trypsin inhibitor, and teriparatide study in pigs. PMC.
  • (2022, February 1). Selecting In Vitro Dissolution Methodologies For Amorphous Solid Dispersions. Drug Development and Delivery.
  • (2020, August 26). Novel analytical approaches for solid dispersion characterization. Pharma Excipients.
  • (2024, August 19). The Synthesis of SNAC Phenolate Salts and the Effect on Oral Bioavailability of Semaglutide.
  • (2022, November 22). How to measure crucial process parameters for efficient spray drying. Vaisala.
  • (2018, June 14). Developing Process Control Strategies for the Manufacture of Spray-Dried Dispersions. Drug Development & Delivery.
  • Schneebeli, S. T., et al. Permeation Enhancer-Induced Membrane Defects Assist the Oral Absorption of Peptide Drugs. ChemRxiv.
  • (2024, May 15). Salcaprozate Sodium: Revolutionizing Oral Drug Delivery through Enhanced Gastrointestinal Absorption. ChemicalBook.
  • (2025, May 2). Spray Dryer Troubleshooting Common Issues – A Comprehensive Guide.
  • (2020, May 6). Amorphous Solid Dispersions in Early Stage of Formulation Development: Predicting Excipient Influence on Dissolution Profiles Using DDDPlus.
  • O'Dell, Z., et al. (2021, April 2). Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. Molecular Pharmaceutics - ACS Publications.
  • (2022, October 25). Detecting Crystallinity in Amorphous Solid Dispersions Using Dissolution Testing: Considerations on Properties of Drug Substance, Drug Product, and Selection of Dissolution Media. PubMed.
  • (2022, April 21). Advanced Troubleshooting for Spray Drying of Pharmaceuticals.
  • Afrin, S., et al. (2016). Development and Characterization of Solid Dispersion for Dissolution Improvement of Furosemide by Cogrinding Method. PMC.
  • Solid Dispersion Oral Thin Film Preparation Technology. CD Formulation.
  • (2021, March 15). Preparation and Characterization of Artemether Solid Dispersion by Spray Drying Technique. Journal of Drug Delivery and Therapeutics.
  • Formulation and Characterization of Solid Dispersions of Etoricoxib Using Natural Polymers.
  • Characterization and Evaluation of Amorphous Solid Dispersion (ASD) - Part 1. Crystal Pharmatech.
  • (2019, October 15). A review on characterization of solid dispersion. IJEAST.
  • (2025, November 2). Common Faults and Troubleshooting Methods of Spray Drying Equipment. Knowledge.
  • (2024, February 28). Optimizing Nonsink Dissolution Testing for Amorphous Solid Dispersions: Exploring Sample Handling Variables. Molecular Pharmaceutics - ACS Publications.
  • (2026, February 2). Spray Dryer Troubleshooting: Problems and Solutions. Pilotech.
  • Common issues faced during the spray drying process in the Food industry.
  • Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Micro.
  • (2025, December 23). Spray Drying: A Method to Enhance Bioavailability and Stability in Pha. Dove Medical Press.

Sources

Troubleshooting & Optimization

Technical Support Center: Scaling SNAC-Based Oral Biologics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Challenges in scaling up SNAC-based drug production Role: Senior Application Scientist (Drug Delivery Systems) Status: Live | Ticket Priority: High

Introduction: The SNAC Paradox

Welcome to the technical support hub for Eligen®-style carriers. As you scale Sodium N-(8-[2-hydroxybenzoyl] amino) caprylate (SNAC) formulations, you are likely encountering a paradox: SNAC is a permeation enhancer that acts like a buffer, yet it behaves physically like a difficult lipid.

Unlike standard excipients, SNAC is not pharmacologically inert. It must dissolve before your Active Pharmaceutical Ingredient (API) to raise local gastric pH (neutralizing pepsin) and fluidize the epithelial membrane [1]. If your scale-up process alters the dissolution kinetics of SNAC by even seconds, the API (e.g., Semaglutide) will degrade in the stomach, resulting in 0% bioavailability.

This guide addresses the three most common "ticket items" we receive from process engineers: Synthesis Purity, Tablet Defects, and Bio-variability.

Module 1: Synthesis & Raw Material Quality

Status: Critical Common Issue: "My SNAC powder has a pink/red discoloration after drying."

Root Cause Analysis

The "pink body" impurity is a classic scale-up failure mode caused by the oxidation of the phenolic moiety in the salicylamide intermediate or the final SNAC product. At bench scale, vacuum drying is fast; at pilot scale, prolonged heat exposure in the presence of trace oxygen triggers oxidative coupling, forming quinone-like colored species [2].

Troubleshooting Protocol: The "Color-Body" Elimination
ParameterSpecificationWhy it Matters
Reaction Atmosphere Nitrogen Blanket (<2% O2)Phenolic oxidation is rapid at pH >9. Anaerobic conditions are mandatory during the hydrolysis step.
Reducing Agent Sodium Bisulfite (NaHSO3)Scavenges free radicals. Add 0.5% w/w during the final aqueous dissolution step before crystallization.
Crystallization Solvent Isopropanol (IPA) / Water (90:10)Water is required to solvate the sodium salt, but excess water promotes hydrolysis. The 90:10 ratio is the thermodynamic sweet spot for the monohydrate form.
Drying Temp < 50°C (Vacuum)Above 50°C, the sodium salt can undergo disproportionation or decarboxylation over long cycles.
Q&A: Synthesis Logic

Q: Can I use standard stainless steel (SS316) reactors? A: Yes, but passivation is critical. Trace iron (Fe3+) from pitted steel acts as a catalyst for the phenolic oxidation (turning the batch purple/black). We recommend glass-lined reactors for the final salt-formation step to guarantee the "White to Off-White" specification.

Module 2: Formulation & Process Engineering

Status: High Common Issue: "Tablets are sticking to the punch faces, or capping upon ejection."

The Mechanism of Failure

SNAC is distinct from standard fillers like Microcrystalline Cellulose (MCC). It has a waxy, hydrophobic character but is hygroscopic.

  • Sticking: Caused by the low melting point of the SNAC-fatty acid chain or high moisture content (LOD > 2.5%).

  • Capping: Caused by air entrapment. SNAC fines are cohesive; if you over-densify them during pre-compression, air cannot escape.

Visualizing the Process Window

TabletTroubleshooting Start Defect Detected Type Identify Defect Type Start->Type Sticking Sticking / Picking (Material on Punch) Type->Sticking Capping Capping / Lamination (Tablet Splits) Type->Capping CheckLOD Check Granule LOD Sticking->CheckLOD CheckSpeed Check Turret Speed Capping->CheckSpeed HighLOD LOD > 2.5% CheckLOD->HighLOD LowLOD LOD < 1.5% CheckLOD->LowLOD Dry Action: Dry Granules Target 1.5 - 2.0% HighLOD->Dry CheckMgSt Check Lubricant LowLOD->CheckMgSt ActionLub Action: Increase MgSt (Max 2.5% w/w) CheckMgSt->ActionLub Fast High Dwell Time Needed CheckSpeed->Fast CheckFines Check Fines (<75µm) CheckSpeed->CheckFines SlowDown Action: Reduce Speed Use Pre-Compression Fast->SlowDown TooManyFines Fines > 25% CheckFines->TooManyFines Granulate Action: Increase Binder (PVP K90) in Granulation TooManyFines->Granulate

Caption: Decision tree for troubleshooting SNAC tablet defects. Note that moisture (LOD) is the primary variable for sticking, while fines/dwell time drive capping.

Protocol: The "Magnesium Stearate Sensitivity" Test

Context: SNAC requires rapid dissolution. Magnesium Stearate (MgSt) is hydrophobic. If you over-lubricate (mix > 5 mins), you coat the SNAC particles, retarding the pH burst required to save the peptide [3].

  • Preparation: Prepare granules (SNAC + API + PVP).

  • Split Batch: Divide into 3 sub-lots.

  • Variable: Blend extragranular MgSt (1.5% w/w) for:

    • Lot A: 2 minutes

    • Lot B: 5 minutes

    • Lot C: 10 minutes

  • Test: Perform Dissolution (pH 6.8 buffer).

  • Pass Criteria: 80% SNAC release within 15 minutes.

    • Warning: If Lot C shows <60% release, your process is "Over-Lubricated." Switch to Sodium Stearyl Fumarate (SSF) or reduce blend time.

Module 3: Bio-performance & Dissolution

Status: Investigating Common Issue: "In vivo PK data shows high variability (CV > 60%)."

The "Co-Release" Imperative

For SNAC to work, it must create a "privileged microenvironment" in the stomach. The SNAC must dissolve simultaneously with the API. If SNAC dissolves too late, pepsin eats the API. If SNAC dissolves too early and washes away, the membrane isn't fluidized when the API arrives [4].

Visualizing the Mechanism of Action

SNAC_Mechanism Tablet Tablet (SNAC + Peptide) Stomach Gastric Lumen (pH 1.5, Pepsin Active) Tablet->Stomach Ingestion (Fasted) MicroEnv Micro-Environment (Local pH ~5.5) Stomach->MicroEnv SNAC Rapid Release (Buffering Effect) Membrane Gastric Epithelium (Lipid Bilayer) MicroEnv->Membrane Pepsin Inactivated SNAC inserts into Bilayer Blood Systemic Circulation Membrane->Blood Transcellular Transport (Peptide + SNAC) Water Excess Water (>120mL) Water->MicroEnv Dilutes Buffer Capacity

Caption: SNAC Mechanism of Action. The "Micro-Environment" is the rate-limiting step. Excess water dilutes the local pH buffer, reactivating pepsin.

Q&A: Clinical Translation

Q: Why is the dosing instruction so rigid (50 mL water)? A: This is a concentration-dependent phenomenon. You need a local SNAC concentration of ~200-300 mM at the stomach wall to fluidize the membrane.

  • 50 mL water: Maintains high concentration; tablet erodes against the stomach wall.

  • 240 mL water (Standard FDA glass): Dilutes SNAC below the fluidization threshold. Bioavailability drops to near zero [5].

Q: How do we simulate this in QC? A: Standard USP Apparatus 2 (Paddle) is often too voluminous (900 mL).

  • Recommendation: Use USP Apparatus 3 (Reciprocating Cylinder) or a mini-paddle setup (200 mL vessel) to better mimic the low-fluid gastric environment during the critical first 15 minutes of erosion.

References

  • Buckley, S. T., et al. (2018). Transcellular stomach absorption of a derivatized glucagon-like peptide-1 receptor agonist.[1] Science Translational Medicine. Link

  • Emisphere Technologies. (2009). Process for the manufacture of SNAC (salcaprozate sodium).[2][3][4] WIPO Patent WO2008027963. Link

  • Novo Nordisk A/S. (2019). Solid compositions comprising a GLP-1 agonist and a salt of N-(8-(2-hydroxybenzoyl)amino)caprylic acid.[1][5][6][7] U.S. Patent 10,278,923.[7] Link

  • Twarog, C., et al. (2019). Intestinal Permeation Enhancers for Oral Delivery of Macromolecules: A Comparison between Salcaprozate Sodium (SNAC) and Sodium Caprate (C10). Pharmaceutics.[3][4][6][7][8][9][10][11][12][13] Link

  • Bækdal, T. A., et al. (2021).[14] Impact of Water Volume and Fasting Period on the Oral Pharmacokinetics of Semaglutide. Clinical Pharmacology in Drug Development. Link

Sources

Technical Support Center: SNAC Formulation & Bioavailability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of Food & Administration Protocols on SNAC Efficacy

Welcome to the SNAC Formulation Support Hub. Current Status: Operational Role: Senior Application Scientist Context: You are experiencing variability in the bioavailability of a SNAC-based oral macromolecule formulation. The following guide addresses the critical "Food Effect" and administration variables that determine the success or failure of Salcaprozate Sodium (SNAC) delivery systems.

📂 Case File #001: The "Fed State" Failure

Issue: Complete loss of bioavailability when administered with or after food. Diagnosis: Buffer Capacity Overload & Dilution.

The Mechanism of Failure

SNAC (Salcaprozate Sodium) is not merely a passive carrier; it is an active modifier of the local gastric environment. Its efficacy relies on a transient, localized pH spike that protects the API (Active Pharmaceutical Ingredient) from pepsin degradation while simultaneously fluidizing the gastric epithelium for transcellular permeation [1].[1]

When food is present, two catastrophic failures occur:

  • Buffer Overload: Food acts as a massive buffer. The 300mg of SNAC typically used in formulations cannot neutralize the acidity of a full stomach content (chyme). Consequently, the local pH does not rise sufficiently to deactivate pepsin, leading to rapid enzymatic degradation of the peptide API [2].

  • Concentration Dilution: SNAC requires a high local concentration at the stomach wall to drive transcellular flux. Food volume dilutes the SNAC below the critical micellar concentration or permeation threshold, rendering it ineffective [3].

📉 Data: Fasted vs. Fed Exposure

Data derived from clinical pharmacology trials of oral semaglutide (Rybelsus).

StateAdministration ProtocolBioavailability Outcome
Fasted Overnight fast + 120mL water100% (Reference)
Fed Standard Meal 30 min pre-dose~0% (Negligible Exposure)
Fed Light Snack 2 hours pre-dose<10% Exposure

Critical Directive: The "Food Effect" with SNAC is not a minor reduction; it is often a binary switch between therapeutic success and total failure. Strict adherence to an overnight fast (minimum 6 hours) is non-negotiable for current SNAC technologies [4].

📂 Case File #002: The Dilution Trap (Water Volume)

Issue: Inconsistent PK profiles despite fasting. Diagnosis: Excessive dosing fluid volume.

The "Sip" Principle

Unlike conventional small molecules where more water aids dissolution, SNAC formulations operate on an erosion-based mechanism . The tablet must erode directly against the stomach mucosa to create a super-concentrated "shield" of SNAC.[2]

  • Low Volume (≤50 mL): High local concentration, effective pH neutralization, optimal absorption.

  • High Volume (>120 mL): The SNAC is washed away from the API. The protective pH micro-climate is dissipated into the bulk fluid, exposing the API to acid and pepsin [5].

📉 Data: Impact of Water Volume on Exposure

Relative bioavailability compared to 120mL standard.

Water VolumeImpact on AUC (Area Under Curve)Recommendation
50 mL Comparable to 120 mLIdeal
120 mL Reference StandardMaximum Limit
240 mL ~40% Reduction in ExposureAvoid

📂 Case File #003: The Post-Dose Window

Issue: Lower than predicted Cmax. Diagnosis: Premature termination of the absorption window.

The 30-Minute Rule

SNAC absorption is strictly gastric. Once the formulation passes the pyloric sphincter into the duodenum, absorption effectively ceases because the higher pH of the intestine alters the SNAC-API complex dynamics and dilution becomes infinite.

Food or liquid intake triggers the "gastrocolic reflex" and gastric emptying.[3][4] If a subject eats 15 minutes after dosing, the drug is flushed into the intestine before absorption is complete.

  • 15 Minutes Post-Dose: Insufficient time for tablet erosion and permeation.

  • 30 Minutes Post-Dose: The clinical standard. Balances efficacy with patient compliance.

  • 60+ Minutes Post-Dose: Statistically higher absorption, but diminishing returns on patient adherence [5].

🔬 Visualizing the Mechanism

The following diagram illustrates the "Race Against Time" occurring in the stomach. The SNAC formulation must erode and permeate before gastric emptying or pepsin degradation occurs.

SNAC_Mechanism Tablet SNAC + API Tablet Stomach Gastric Environment (pH 1-2, Pepsin) Tablet->Stomach Erosion Tablet Erosion (Low Water Vol) Stomach->Erosion Correct Dosing Degradation Pepsin Degradation Stomach->Degradation If pH not neutralized Microclimate Local pH Spike (Pepsin Inactivation) Erosion->Microclimate High Local Conc. Permeation Transcellular Flux (Membrane Fluidization) Microclimate->Permeation SNAC Chaperone Systemic Systemic Circulation Permeation->Systemic Food Food/High Water Vol Food->Stomach Dilution/Buffering Emptying Gastric Emptying (To Duodenum) Food->Emptying Stimulates Motility Emptying->Degradation Intestinal Dilution

Caption: The Critical Path of SNAC Absorption. Success requires maintaining the "Microclimate" against the forces of dilution (Food) and motility (Emptying).

🛠 Troubleshooting FAQ

Q: Can we formulate SNAC as a liquid solution to bypass the erosion step? A: Generally, no . Clinical trials have shown that liquid co-formulations of SNAC and GLP-1 analogs often result in lower bioavailability than tablets. The solid tablet allows for a slow, concentrated release at a specific point on the gastric mucosa, creating the necessary high-concentration gradient. A liquid dose disperses too quickly [1].

Q: How do we simulate the "Food Effect" in vitro? A: Standard USP dissolution (Type II paddle) is insufficient. You must use a multi-stage dissolution model or a BioGIT system:

  • Stage 1: Low volume (50mL) acidic media (pH 1.2) to simulate the fasted stomach "sip".

  • Stage 2: Addition of biorelevant media (FaSSGF) to simulate basal secretions.

  • Failure Mode Testing: Add FeSSGF (Fed State Simulated Gastric Fluid) to demonstrate the loss of pH buffering capacity.

Q: Does the API molecular weight matter? A: Yes. SNAC is most effective for macromolecules (peptides/proteins) up to a certain size (typically <10kDa, though research is ongoing). It works by non-covalent complexation.[5][6] If the API is too large or too hydrophilic to complex effectively with the lipophilic SNAC tail, efficacy drops.

📚 References

  • Buckley, S. T., et al. (2018). Transcellular stomach absorption of a derivatized glucagon-like peptide-1 receptor agonist.[7][8][9] Science Translational Medicine. Link

  • Novo Nordisk. (2019). Rybelsus (semaglutide) Prescribing Information.[10][11][12][13][14] FDA.gov. Link

  • Twarog, C., et al. (2020). Intestinal Permeation Enhancers for Oral Delivery of Macromolecules: A Comparison between Salcaprozate Sodium (SNAC) and Sodium Caprate (C10). Pharmaceutics.[1][3][5][15][16] Link

  • Overgaard, R. V., et al. (2021). Clinical Pharmacokinetics of Oral Semaglutide: Analyses of Data from Clinical Pharmacology Trials. Clinical Pharmacokinetics.[3][5][17] Link

  • Bækdal, T. A., et al. (2021). Effect of Various Dosing Conditions on the Pharmacokinetics of Oral Semaglutide. Diabetes Therapy.[7][11][14] Link

Sources

"Degradation pathways of Sodium N-(8-(2-hydroxybenzoyl)amino)caprylate)"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for Salcaprozate Sodium (SNAC). As a permeation enhancer critical to oral macromolecule delivery (e.g., oral Semaglutide), SNAC’s stability profile is complex. It functions as a surfactant, a buffering agent, and a membrane interactor.[1] This duality makes it susceptible to unique degradation pathways that differ from standard small molecules.[1]

This guide moves beyond basic observations to explain the chemical causality of SNAC instability. We address the three primary vectors of degradation: Hydrolytic Cleavage , Oxidative Discoloration , and Physical Instability .

Module 1: Hydrolytic Degradation (The Primary Pathway)

The Issue

Users frequently report the appearance of two distinct degradation peaks during stability testing (40°C/75% RH) or in acidic formulations.

The Mechanism

SNAC contains a secondary amide bond linking the salicylamide moiety to the octanoic acid chain.[1] While the benzamide group provides some steric protection, this bond is susceptible to hydrolysis, particularly in acidic environments (simulated gastric fluid) or under basic stress.

The Pathway:

  • Protonation: Under acidic conditions, the carbonyl oxygen of the amide is protonated.[1]

  • Nucleophilic Attack: Water attacks the carbonyl carbon.[1]

  • Cleavage: The bond breaks, yielding Salicylic Acid (Impurity A) and 8-Aminocaprylic Acid (Impurity B).[1]

Visualizing the Pathway

SNAC_Hydrolysis SNAC SNAC (Parent) (Sodium N-(8-(2-hydroxybenzoyl)amino)caprylate) Transition Tetrahedral Intermediate SNAC->Transition + H2O / H+ (Acid Catalysis) Salicylic Degradant A (Salicylic Acid) Transition->Salicylic Amine Degradant B (8-Aminocaprylic Acid) Transition->Amine

Figure 1: The primary hydrolytic degradation pathway of SNAC yielding Salicylic Acid and 8-Aminocaprylic Acid.

Troubleshooting Q&A

Q: I am detecting a new peak at RRT ~0.35 that absorbs strongly at 230nm. Is this a degradant? A: Yes. This is likely Salicylic Acid .[1]

  • Validation: Check the UV spectrum. Salicylic acid has a distinct max at ~230nm and ~300nm.[1]

  • Cause: If this appears in your drug product, your micro-environmental pH may be drifting too low (< pH 6.0), catalyzing amide hydrolysis.

  • Corrective Action: Ensure your buffering capacity is sufficient to maintain pH > 7.0 in the solid state or solution.

Q: I see a peak in ELSD/CAD but not in UV. What is it? A: This is likely 8-Aminocaprylic Acid (8-ACA) .[1]

  • Reasoning: Upon hydrolysis, the aliphatic amine chain is released.[1] It lacks a chromophore (benzene ring), making it invisible to standard UV detection at 254nm or 280nm.

  • Detection: You must use LC-MS (m/z ~159 [M+H]+) or a charged aerosol detector (CAD) to quantify this degradant.

Module 2: Oxidative Stress & "Pink" Discoloration[1]

The Issue

"Why is my white SNAC powder turning pink/red after exposure to air?"

The Mechanism

The phenol group on the salicylamide ring is electron-rich and prone to oxidation.[1]

  • Radical Formation: Trace metals (Fe, Cu) or light can abstract a hydrogen from the phenolic hydroxyl.

  • Quinone Formation: The resulting radical can couple or oxidize further into quinone-type species .[1]

  • Color Bodies: Even ppm levels of these conjugated systems appear intensely pink or red.[1]

Troubleshooting Q&A

Q: My bulk API is turning pink. Does this affect potency? A: Often, no .[1]

  • Context: The color bodies have high extinction coefficients.[1] A visible pink hue can result from <0.1% degradation, meaning the assay (potency) remains within specification (e.g., 99.5%).

  • Risk: While potency is unaffected, this indicates a failure in packaging integrity or antioxidant protection.[1]

  • Protocol: Perform a "Limit of Color" test. If the assay is >98.0%, the material may still be usable for early-phase non-clinical work, but it signals oxidative instability.

Q: How do I prevent this during formulation? A: Implement the following controls:

  • Chelation: Add EDTA (0.05%) to the process water to sequester trace metals that catalyze phenol oxidation.

  • Inert Atmosphere: Manufacturing (especially drying steps) should occur under Nitrogen (N2).

  • Packaging: Use LDPE bags with low oxygen permeability or aluminum sachets.

Module 3: Analytical Method Troubleshooting

The Issue

SNAC is amphiphilic (hydrophobic tail + hydrophilic head). This causes specific chromatographic challenges like peak tailing and retention time shifting.[1]

Recommended HPLC Conditions

Note: Standard C18 methods often fail due to the "soap-like" nature of SNAC.[1]

ParameterRecommendationRationale
Column C18 or C8 (High Carbon Load)SNAC requires sufficient hydrophobic interaction to retain the caprylic tail.[1]
Mobile Phase A 0.1% Formic Acid or 20mM Ammonium Acetate (pH 4.[1]5)Acidic pH suppresses ionization of the carboxyl group, improving peak shape.
Mobile Phase B Acetonitrile (ACN)Methanol often causes higher backpressure and broader peaks for this molecule.[1]
Flow Rate 1.0 mL/minStandard.[1]
Detection UV 280 nm (Quant) / 230 nm (Impurities)280 nm is specific to the phenol/amide; 230 nm detects Salicylic Acid better.
Diagnostic Flowchart

Troubleshooting Start Problem: Unknown Peak CheckUV Does it have UV Abs (280nm)? Start->CheckUV YesUV Yes CheckUV->YesUV NoUV No (Only CAD/MS) CheckUV->NoUV CheckRT Retention Time vs SNAC? YesUV->CheckRT IdentifyACA Identify: 8-Aminocaprylic Acid (Hydrolysis Product) NoUV->IdentifyACA EarlyElute Earlier (Polar) CheckRT->EarlyElute LateElute Later (Hydrophobic) CheckRT->LateElute IdentifySA Identify: Salicylic Acid (Check m/z 137) EarlyElute->IdentifySA IdentifyDimer Identify: Dimer/Oligomer or Synthesis Impurity LateElute->IdentifyDimer

Figure 2: Decision tree for identifying common SNAC impurities based on detection characteristics.

Common Analytical FAQs

Q: My SNAC peak is splitting. Why? A: This is usually a solvent mismatch or micelle formation .[1]

  • Solvent Mismatch: If you dissolve SNAC in 100% organic solvent and inject onto a high-aqueous initial gradient, the drug may precipitate or form micelles in the loop.[1]

  • Fix: Dissolve the sample in a diluent that matches the initial mobile phase (e.g., 50:50 Water:ACN).

Q: I see "Ghost Peaks" in the gradient blank after running SNAC samples. A: SNAC is sticky. It adsorbs to the steel surfaces of the HPLC system and elutes in subsequent runs.[1]

  • Fix: Implement a "Needle Wash" with high organic content (e.g., 90% Methanol) and run a blank injection with a sawtooth gradient between samples.

References

  • Emisphere Technologies, Inc. (1997).[1] Compounds and compositions for delivering active agents.[1][2][3][4][5][6][][8][9] U.S. Patent 5,650,386.[1][9] Link

  • Novo Nordisk A/S. (2020).[1] Solid compositions comprising a GLP-1 agonist and a salt of N-(8-(2-hydroxybenzoyl)amino)caprylic acid.[1][4][10][11] U.S. Patent 10,875,826.[1] Link

  • Buckley, S. T., et al. (2018). Transcellular stomach absorption of a derivatized glucagon-like peptide-1 receptor agonist.[1] Science Translational Medicine.[1] Link

  • Twarog, C., et al. (2019).[12] Intestinal Permeation Enhancers for Oral Delivery of Macromolecules: A Comparison between Salcaprozate Sodium (SNAC) and Sodium Caprate (C10). Pharmaceutics.[1][2][3][][8] Link[12]

  • Selleck Chemicals. (n.d.).[1] Salcaprozate sodium (SNAC) Chemical Properties and Stability.[1][2][9]Link

Sources

Technical Support Center: SNAC-Enabled Oral Delivery Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Overview

The Challenge: Sodium N-(8-[2-hydroxybenzoyl] amino) caprylate (SNAC) is a critical permeation enhancer that enables the oral delivery of macromolecules (e.g., Semaglutide/Rybelsus) by transiently modifying the gastric environment.[1] However, the very mechanisms that enable absorption—local pH buffering and epithelial membrane fluidization—are intrinsically linked to gastrointestinal (GI) irritation.

The Reality: You cannot fully eliminate SNAC-induced GI stress without compromising bioavailability. The goal of this guide is to manage the therapeutic window : maximizing permeation while keeping mucosal irritation below the threshold of permanent damage or study-limiting adverse events (AEs).

Mechanism of Action vs. Irritation

To troubleshoot, you must understand the causality. SNAC is not a passive carrier; it is an active modifier of the gastric mucosa.[2][3]

SNAC_Mechanism Tablet SNAC Co-Formulation (Tablet) Stomach Stomach Lumen (Acidic pH 1-2) Tablet->Stomach Ingestion Dissolution Rapid Erosion (<60 mins) Stomach->Dissolution Buffering Local pH Buffering (pH > 5.0) Dissolution->Buffering High SNAC Conc. Membrane Epithelial Membrane Fluidization Dissolution->Membrane Surfactant Activity Pepsin Pepsin Inactivation Buffering->Pepsin Monomer API Monomerization (Non-covalent) Buffering->Monomer Irritation Local Mucosal Erosion / Nausea Signal Buffering->Irritation Altered Homeostasis Absorption Transcellular Absorption (Systemic Circulation) Membrane->Absorption Membrane->Irritation Lipid Bilayer Perturbation

Figure 1: The Dual Pathway of SNAC Activity. Note that 'Membrane Fluidization' is the branching point for both successful drug absorption and local mucosal irritation.

Preclinical Troubleshooting (Animal Models)

Context: Researchers often encounter high mortality or severe weight loss in rodent studies (rats/mice) when testing SNAC formulations. This is frequently due to dosing protocols rather than inherent toxicity.

Troubleshooting Table: Rodent Toxicity & Distress
SymptomProbable CauseCorrective Action
Gastric Ulceration / Erosion Gavage Concentration: Administering SNAC as a solution creates a "hot spot" of surfactant activity that is more aggressive than tablet erosion.Switch to Mini-Tablets or Capsules. If gavage is mandatory, limit concentration to <100 mg/mL and ensure vehicle viscosity (e.g., weak hydrogel) to mimic tablet erosion.
Acute Mortality (>24h) Dose Overload: Exceeding the NOAEL (No-Observed-Adverse-Effect Level).Adhere to Limits: Wistar rat NOAEL is ~1000 mg/kg/day.[4][5] Mortality spikes at 2000 mg/kg/day due to massive mucosal disruption.
Weight Loss >15% Feeding Protocol: Extended fasting combined with GI irritation.Refine Fasting: Limit pre-dose fasting to 4-6 hours (rats have faster metabolism). Provide highly palatable soft food (hydrogel/mash) during the recovery window.
Inconsistent PK Data Water Volume: Diluting SNAC below its "Threshold Concentration."Minimize Dosing Volume: SNAC requires a high local concentration. Keep gavage volume <5 mL/kg.
Protocol Spotlight: The "Threshold Effect"

SNAC is not linear. It requires a critical micelle concentration (CMC) equivalent at the epithelial surface to function.

  • Error: Diluting SNAC in large volumes of water to reduce irritation.

  • Consequence: Loss of pH buffering capacity -> Pepsin degrades API -> Zero bioavailability.

  • Fix: Maintain high concentration, but reduce frequency if irritation occurs.

Clinical & Formulation Troubleshooting (Human)

Context: In human trials, the primary complaints are nausea and abdominal pain. While often attributed to the payload (e.g., GLP-1 agonists), the administration requirements of SNAC (fasting, water restriction) exacerbate these issues.[6]

Workflow: Managing Clinical GI Adverse Events (AEs)

Clinical_Troubleshooting Start Subject Reports GI Distress Type Identify Symptom Start->Type Nausea Nausea / Vomiting Type->Nausea Pain Dyspepsia / Burning Type->Pain Water Check Water Vol. (Is it >120mL?) Nausea->Water Erosion Suspect Local Mucosal Irritation Pain->Erosion Fast Check Post-Dose Fasting (>30 min?) Water->Fast If Vol < 120mL Titrate Slower API Titration Fast->Titrate Protocol Adhered Position Dose Upright (Avoid recumbency) Erosion->Position Hydration Increase Hydration AFTER 30 min window Position->Hydration

Figure 2: Decision tree for triaging GI adverse events in SNAC-based clinical trials.

Critical Formulation Parameters

To mitigate side effects without losing efficacy, adjust the following:

  • SNAC:API Ratio:

    • Standard: 300 mg SNAC per tablet.

    • Troubleshooting: Do not lower SNAC dose below 300 mg for human adults. Efficacy drops precipitously. Instead, modulate the release rate .

    • Technique: Use super-disintegrants (e.g., povidone) to ensure rapid erosion only in the stomach. Delayed release (enteric coating) is fatal to SNAC efficacy because the duodenum has higher enzymatic activity and lower residence time.

  • Water Volume (The 50/120 Rule):

    • Standard: Dose with 120 mL (4 oz) water.

    • Optimization: Reducing water to 50 mL increases local SNAC concentration (boosting efficacy) but increases local irritation risk. Increasing water to 240 mL dilutes SNAC, reducing irritation but abolishing efficacy.

    • Recommendation: Stick to 120 mL. If nausea persists, ensure the subject remains upright for 30 minutes to prevent reflux of the concentrated SNAC solution.

Frequently Asked Questions (FAQs)

Q1: Can we use enteric coating to bypass the stomach and reduce nausea? A: No. This is a common failure mode. SNAC relies on the stomach's specific environment (a confined reservoir) to create a high-concentration buffer zone. Releasing in the small intestine (duodenum/jejunum) subjects the API to massive dilution and aggressive proteases (trypsin/chymotrypsin) that SNAC cannot buffer against effectively in that open environment [1].

Q2: Why does the "30-minute fasting rule" cause more side effects? A: Fasting is required to prevent food from diluting the SNAC and raising the pH prematurely. However, an empty stomach is more susceptible to surfactant-induced irritation.

  • Mitigation: Do not shorten the window (efficacy loss), but do not extend it unnecessarily. Allow subjects to eat and drink liberally exactly 30-60 minutes post-dose to dilute the remaining SNAC and soothe the mucosa.

Q3: Is the nausea caused by SNAC or the Peptide (e.g., Semaglutide)? A: It is usually a combination. The peptide (GLP-1 agonist) acts on central brain centers (CTZ) to cause nausea. SNAC causes local gastric irritation.

  • differentiation: If vomiting occurs immediately (<30 min), it is likely local irritation (SNAC). If it occurs hours later, it is likely the pharmacology of the peptide [2].

Q4: What is the safety margin for SNAC in preclinical models? A: In Wistar rats, the NOAEL is 1000 mg/kg/day.[5] At 2000 mg/kg/day, mortality reaches 20-50% due to severe gastric distress. Ensure your dose conversion (Human Equivalent Dose) accounts for this ceiling [3].

References

  • Buckley, S. T., et al. (2018).[1] Transcellular stomach absorption of a derivatized glucagon-like peptide-1 receptor agonist.[1][6] Science Translational Medicine.[1] [Link]

  • Novo Nordisk A/S. (2019). Rybelsus (semaglutide) tablets: Prescribing Information. FDA Access Data. [Link]

  • Riley, I., et al. (2009). Subchronic oral toxicity of salcaprozate sodium (SNAC) in Sprague-Dawley and Wistar rats.[4] International Journal of Toxicology.[] [Link]

  • Twarog, C., et al. (2020). Intestinal Permeation Enhancers for Oral Delivery of Macromolecules: A Comparison between Salcaprozate Sodium (SNAC) and Sodium Caprate (C10). Pharmaceutics.[2][3][8][9][10] [Link]

Sources

"Methods to prevent SNAC interaction with other excipients"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Formulation Support Center.

Topic: SNAC (Sodium N-(8-[2-hydroxybenzoyl]amino)caprylate) Formulation Integrity Ticket ID: SNAC-FORM-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The SNAC Paradox

You are likely here because your oral peptide bioavailability is lower than predicted, despite using SNAC.[1]

The Reality: SNAC is not merely an excipient; it is a functional buffering agent and a permeation enhancer . Its efficacy relies on a transient, localized pH elevation (to ~pH 7.4–8.0) in the stomach to neutralize pepsin and fluidize the epithelial membrane.

The Failure Mode: Most formulation failures occur because standard excipients chemically neutralize this pH shift or physically sequester SNAC, preventing it from synchronizing with the Active Pharmaceutical Ingredient (API).

This guide provides the protocols to isolate, protect, and optimize SNAC functionality.

Module 1: Lubricant Compatibility (The "Hydrophobic Shield" Error)

User Issue: "My dissolution profile shows SNAC releasing, but the API (peptide) is delayed, resulting in zero bioavailability in vivo."

Root Cause: SNAC and your API must co-release within minutes. If you use Magnesium Stearate (MgSt) incorrectly, its hydrophobic nature coats the SNAC particles. This creates a "hydrophobic shield" that delays SNAC dissolution. By the time SNAC releases, the stomach acid has already degraded the unprotected peptide.

Furthermore, there is a risk of cation exchange . In the presence of moisture, the Mg²⁺ ion can displace Na⁺ in SNAC, forming Magnesium Salcaprozate, which has significantly lower water solubility and permeation efficiency.

Troubleshooting Protocol:

ParameterStandard Approach (Risky)Optimized SNAC Approach
Lubricant Magnesium Stearate (MgSt)Sodium Stearyl Fumarate (SSF)
Why? MgSt is hydrophobic and carries incompatible Mg²⁺.SSF is hydrophilic and chemically compatible (Na⁺ salt).
If MgSt is mandatory Mixed intragranularly.Strictly Extragranular. Limit to <0.5% w/w.
Mixing Time 5–10 minutes (High Shear).< 2 minutes (Low Shear).

Actionable Test: Run a "Synchronization Dissolution" test. If


 (Time to 50% release) of SNAC differs from 

of API by >5 minutes, change your lubricant.

Module 2: The "Cation Trap" (Filler Selection)

User Issue: "My SNAC content is assaying correctly, but permeation enhancement is non-existent."

Root Cause: You are likely using a calcium-based filler (e.g., Dicalcium Phosphate - DCP). SNAC is a sodium salt of a weak acid. In the presence of divalent cations (Ca²⁺, Mg²⁺), it precipitates as an insoluble calcium salt. This removes SNAC from the solution before it can interact with the epithelial membrane.

The "Clean" Filler List:

  • FORBIDDEN: Dicalcium Phosphate (DCP), Calcium Carbonate, Calcium Sulfate.

  • RECOMMENDED: Microcrystalline Cellulose (MCC), Mannitol (Spray Dried), Isomalt.

Visualizing the Interaction Risk:

SNAC_Interaction SNAC SNAC (Soluble) Gastric_Fluid Gastric Fluid SNAC->Gastric_Fluid Dissolves Membrane Epithelial Membrane SNAC->Membrane Fluidization Ca_Filler Ca2+ Filler (DCP) Ca_Filler->Gastric_Fluid Releases Ca2+ Precipitate Insoluble Ca-SNAC (Inactive) Gastric_Fluid->Precipitate Chelation/Precipitation Precipitate->Membrane No Interaction

Figure 1: The "Cation Trap" mechanism. Divalent cations from fillers like DCP chelate with SNAC, forming insoluble precipitates that fail to fluidize the membrane.

Module 3: Manufacturing Process (Moisture & Segregation)

User Issue: "My tablets are capping, and stability data shows SNAC degradation."

Root Cause: SNAC is hygroscopic. Wet granulation is high-risk because water facilitates the hydrolysis of the amide bond in SNAC and promotes interaction with other excipients.

The Solution: Dry Granulation (Roller Compaction) You must use a process that minimizes moisture and physically segregates SNAC from potentially reactive API or excipients until the moment of disintegration.

Step-by-Step Protocol: Segregated Roller Compaction

  • Phase 1 (SNAC Granule):

    • Blend SNAC with 10% MCC (to prevent sticking).

    • Roller compact at low force (3–5 kN/cm). Note: SNAC is plastic; high pressure reduces dissolution.

    • Mill to 0.8mm granule size.

  • Phase 2 (API Granule - Optional):

    • If API is sensitive to SNAC (pH shift), granulate API separately with a neutral filler.

  • Phase 3 (Final Blend):

    • Combine SNAC Granules + API + Extragranular Disintegrant (Crospovidone).

    • Add Lubricant (SSF) last. Blend for 2 mins max.

Process Visualization:

Manufacturing_Workflow Raw_SNAC Raw SNAC Roller_Comp Roller Compaction (Dry Process) Raw_SNAC->Roller_Comp MCC MCC (Binder) MCC->Roller_Comp Granules SNAC Granules Roller_Comp->Granules Milling Final_Mix Final Blending (Low Shear) Granules->Final_Mix API Peptide API API->Final_Mix SSF SSF (Lubricant) SSF->Final_Mix Added Last Compression Tablet Compression Final_Mix->Compression

Figure 2: Optimized Dry Granulation workflow. Note the addition of SSF at the final stage to minimize hydrophobic coating.

Module 4: FAQ - Rapid Fire Troubleshooting

Q: Can I use Silica (SiO2) as a glidant? A: Yes, but use hydrophobic colloidal silica sparingly. Excessive silica can adsorb the peptide API, reducing the free fraction available for absorption. Keep it <0.5%.

Q: Why is the pH of my dissolution media dropping? A: If you are testing in simulated gastric fluid (SGF), SNAC should raise the pH. If pH is dropping or not rising, your SNAC might be degraded (hydrolyzed to salicylic acid and caprylic acid) or neutralized by an acidic excipient (e.g., Citric Acid). Remove all acidifiers from the formulation.

Q: Can I use enteric coating? A: NO. This is a common mistake. SNAC requires the specific environment of the stomach (erosion start) to buffer the local pH and facilitate absorption in the stomach/duodenum. Enteric coating delays release to the jejunum where the pH gradient is less favorable for SNAC's buffering mechanism to work effectively.

References

  • Buckley, S. T., et al. (2018). Transcellular stomach absorption of a derivatized glucagon-like peptide-1 receptor agonist.[2][3] Science Translational Medicine.

  • Twarog, C., et al. (2019).[4] Intestinal Permeation Enhancers for Oral Delivery of Macromolecules: A Comparison between Salcaprozate Sodium (SNAC) and Sodium Caprate (C10). Pharmaceutics.[4][5][6][7][8][9][10][11]

  • Novo Nordisk A/S. (2020). Solid Compositions Comprising a GLP-1 Agonist and a Salt of N-(8-(2-hydroxybenzoyl)amino)caprylic acid.[2][4][9][12] U.S. Patent 10,632,196.

  • Al-Gousous, J., et al. (2017). Oral peptide delivery: The impact of the gastrointestinal environment on the performance of permeation enhancers.[1][8][10] Journal of Pharmaceutical Sciences.

Sources

"Troubleshooting low yield in Sodium N-(8-(2-hydroxybenzoyl)amino)caprylate) synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Sodium N-(8-(2-hydroxybenzoyl)amino)caprylate), also known as Salcaprozate Sodium or SNAC. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of this important oral absorption enhancer.[1][2] We will delve into the causality behind common experimental pitfalls and provide validated, step-by-step protocols to improve your reaction yield and product purity.

Overview of SNAC Synthesis

The synthesis of SNAC typically involves the formation of an amide bond between a salicylic acid derivative and an 8-aminocaprylic acid derivative. A common and effective route involves activating the carboxylic acid of salicylic acid and then reacting it with the amine. The final step is the formation of the sodium salt.[3] Understanding this core process is critical for effective troubleshooting.

dot

Caption: General workflow for the synthesis of SNAC.

Frequently Asked Questions & Troubleshooting Guide
Q1: My overall yield is very low. What are the most common causes?

A low overall yield in SNAC synthesis is typically not due to a single issue but a combination of factors. The most common culprits are:

  • Inefficient Amide Coupling: This is the most critical step. Poor activation of the salicylic acid, side reactions, or suboptimal reaction conditions can drastically reduce the yield of the desired N-acylated product.

  • Competing O-Acylation: The phenolic hydroxyl group on salicylic acid is also a nucleophile and can react with the activated carboxylic acid, leading to the formation of ester-linked byproducts (O-acylation) instead of the desired amide bond (N-acylation).[4][5]

  • Difficult Purification: The final product and intermediates may have similar polarities to byproducts, leading to significant material loss during chromatography, recrystallization, or extraction.[6]

  • Incomplete Reactions: Failure to drive the reaction to completion leaves unreacted starting materials, complicating purification and lowering the isolated yield.

Initial Diagnostic Workflow:

  • Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows you to visualize the consumption of starting materials and the formation of the product and any byproducts.

  • Characterize your byproducts. If possible, isolate and analyze the main byproduct. Knowing its identity (e.g., an O-acylated dimer) will directly inform your troubleshooting strategy.

  • Review your reaction conditions. Compare your solvent, temperature, stoichiometry, and pH against established protocols for similar salicylamide syntheses.[3]

Q2: TLC/HPLC analysis shows multiple spots/peaks. What are the likely byproducts?

The presence of multiple spots or peaks is a classic sign of side reactions. In SNAC synthesis, the primary competing reaction is O-acylation, which arises from the nucleophilic character of the phenolic hydroxyl group.

Primary Byproduct: The most common byproduct is the O-acylated species. This occurs when the activated carboxyl group of one salicylic acid molecule reacts with the hydroxyl group of another, or with the hydroxyl group of the desired product itself.

Causality: The nitrogen in the amine of 8-aminocaprylic acid is generally a better nucleophile than the oxygen of the phenolic hydroxyl group.[7] However, under certain conditions, this selectivity can be compromised:

  • Steric Hindrance: If the amine is sterically hindered, the hydroxyl group may have more favorable access to the activated carboxyl group.

  • Basic Conditions: In the presence of a strong base, the phenolic hydroxyl group can be deprotonated to form a highly nucleophilic phenoxide ion, which can readily compete with the amine.

  • Inefficient Activation: If the carboxylic acid is not fully activated, the reaction may require harsher conditions (e.g., higher temperatures), which can favor less selective pathways.

dot

Caption: Competing N-acylation and O-acylation pathways.

Q3: The reaction seems to stall and never goes to completion. How can I improve the coupling efficiency?

A stalled reaction points to issues with the core amide bond formation step. The choice of coupling reagents and reaction conditions is paramount. Carbodiimide reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with an additive like HOBt (Hydroxybenzotriazole), are common for this type of synthesis.[8][9]

Troubleshooting Protocol for Inefficient Coupling:

  • Optimize Coupling Reagents:

    • Stoichiometry: Ensure you are using a slight excess (1.1-1.5 equivalents) of both the coupling reagent (e.g., EDC) and the additive (e.g., HOBt) relative to the limiting reagent (typically salicylic acid).[10]

    • Order of Addition: The generally accepted mechanism involves the carboxylic acid first reacting with the coupling reagent to form a highly reactive O-acylisourea intermediate.[11] This is then converted to a more stable HOBt-ester, which aminolyzes to form the amide.[8] A common and effective procedure is to pre-activate the carboxylic acid with EDC and HOBt for 15-30 minutes before adding the amine.

  • Control the pH: The amine must be in its neutral, nucleophilic form (R-NH₂) to react. If the reaction medium is too acidic, the amine will be protonated (R-NH₃⁺) and non-nucleophilic.

    • Action: If you are using the hydrochloride salt of 8-aminocaprylic acid, you must add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to neutralize it. Add at least one equivalent of the base to deprotonate the amine salt.

  • Solvent and Temperature:

    • Solvent: Use a polar aprotic solvent like Dimethylformamide (DMF) or Dichloromethane (DCM) to ensure all reactants are fully dissolved.[12]

    • Temperature: Start the reaction at 0 °C, especially during the activation step, to minimize side reactions.[12] After adding the amine, the reaction can often be allowed to slowly warm to room temperature and stirred overnight.

Data Summary: Common Coupling Conditions

ParameterConditionRationale
Coupling Reagent EDC·HClWater-soluble byproduct, easy removal during workup.[9]
Additive HOBt or Oxyma PureSuppresses racemization and reduces N-acylurea formation.[12]
Equivalents 1.2 eq. EDC, 1.2 eq. HOBtDrives the reaction to completion.
Base (if needed) 1.1 eq. DIPEANeutralizes amine salt without competing as a nucleophile.
Solvent Anhydrous DMF or DCMGood solubility for reactants and intermediates.
Temperature 0 °C to Room Temp.Minimizes side reactions during activation.
Q4: I'm losing a lot of product during purification. What's a better strategy?

Significant product loss during workup and purification often stems from the similar physicochemical properties of the product and byproducts, or unfavorable solubility.

Recommended Purification Protocol:

  • Initial Workup (Post-Reaction):

    • If using a water-soluble coupling agent like EDC, the urea byproduct can be removed with an aqueous wash.[10]

    • Dilute the reaction mixture with a solvent like ethyl acetate or DCM.

    • Wash sequentially with a mild acid (e.g., 1M HCl or 5% citric acid) to remove any unreacted amine and basic additives, followed by a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted salicylic acid and HOBt.

    • Finish with a brine wash to remove residual water, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification of the Free Acid (HNAC):

    • The crude product is the free acid form, N-(8-(2-hydroxybenzoyl)amino)caprylic acid (HNAC).

    • Flash Column Chromatography: This is often the most effective method. Use a silica gel column with a gradient elution system, typically starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity. Monitor fractions by TLC.

    • Recrystallization: If the crude product is of reasonable purity (>90%), recrystallization can be a highly effective final step. Solvents to try include isopropanol, ethanol/water mixtures, or ethyl acetate/hexane.[13][14]

  • Conversion to the Sodium Salt (SNAC):

    • Dissolve the purified free acid (HNAC) in a suitable solvent like isopropanol or ethanol.[3][14]

    • Add one precise equivalent of sodium hydroxide, typically as a solution in water or methanol.[13]

    • The sodium salt will often precipitate from the solution. The precipitate can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.[3][14]

Q5: How can I monitor the reaction progress effectively?

Real-time monitoring is crucial to determine the reaction endpoint and to understand if the reaction is proceeding as expected.

Recommended Monitoring Techniques:

  • Thin Layer Chromatography (TLC):

    • Utility: A quick, easy, and inexpensive way to visualize the consumption of starting materials and the appearance of the product.

    • Procedure: Spot the reaction mixture alongside standards of your starting materials on a silica plate. Use a mobile phase that gives good separation (e.g., 50-70% Ethyl Acetate in Hexanes). Visualize spots using a UV lamp (254 nm) and/or a potassium permanganate stain. The product should have an Rf value that is intermediate between the two starting materials.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Utility: Provides more definitive information than TLC. It confirms the formation of the product by its mass-to-charge ratio (m/z) and gives a quantitative measure of conversion.

    • Procedure: Dilute a small aliquot of the reaction mixture and inject it into the LC-MS. You should monitor for the mass of the starting materials and the expected mass of the product (HNAC).

  • Near-Infrared (NIR) Spectroscopy:

    • Utility: For process development and scale-up, NIR can be a powerful Process Analytical Technology (PAT) tool to monitor the formation of the amide bond in real-time without sampling.[15][16] The combination bands of amide A and amide II/III modes are particularly useful.[16]

By systematically addressing these common issues, you can significantly improve the yield and purity of your Sodium N-(8-(2-hydroxybenzoyl)amino)caprylate) synthesis.

References
  • The Synthesis of SNAC Phenolate Salts and the Effect on Oral Bioavailability of Semaglutide. (2024). MDPI. Available at: [Link]

  • Process for preparing salicylamide compounds. (1988). European Patent Office. Available at: [Link]

  • Stable solid dispersions of salcaprozate with various active pharmaceutical ingredients. (2025). Google Patents.
  • Methods for producing n-(8-[2-hydroxybenzoyl]-amino) caprylic acid. (2008). Google Patents.
  • The synthesis process of N-[8-(2-hydroxybenzoyl)amino]caprylate (SNAC). ResearchGate. Available at: [Link]

  • Preparation method of salicylamide. (2012). Eureka | Patsnap. Available at: [Link]

  • Preparation of 2-aminophenol from Salicylic Acid. (2015). Sciencemadness Discussion Board. Available at: [Link]

  • Method of Monitoring the Number of Amide Bonds in Peptides Using Near-Infrared Spectroscopy. (2020). ACS Publications. Available at: [Link]

  • Process for the manufacture of snac (salcaprozate sodium). (2021). Google Patents.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2010). PMC. Available at: [Link]

  • Synthetic method of salicylamide. (2016). Google Patents.
  • Synthesis of salcaprozate sodium and its significance in enhancing pancreatic kininogenase absorption performance. (2024). PMC. Available at: [Link]

  • Method of Monitoring the Number of Amide Bonds in Peptides Using Near-Infrared Spectroscopy. ResearchGate. Available at: [Link]

  • Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. (2014). American Pharmaceutical Review. Available at: [Link]

  • Medicinal Chemistry of SalicylAmide and its Synthesis. (2014). Medicinal Chemistry Lectures Notes. Available at: [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]

  • The Synthesis of SNAC Phenolate Salts and the Effect on Oral Bioavailability of Semaglutide. (2024). MDPI. Available at: [Link]

  • An Improved Processes For The Preparation of Salcaprozate Sodium. Scribd. Available at: [Link]

  • During the formation of paracetamol why do you get N-acylation instead of O. (2023). Quora. Available at: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]

  • Crystallographic and physicochemical characterization of salcaprozoic acid: a structural basis for SNAC-enabled drug delivery systems. (2016). International Union of Crystallography. Available at: [Link]

  • Acetylation in Chemistry: Definition, Mechanism & Examples. (2020). Vedantu. Available at: [Link]

  • Difference Between O Acylation and N Acylation. (2020). DifferenceBetween.com. Available at: [Link]

  • Reaction of acetylation of salicylic acid. BYJU'S. Available at: [Link]

  • Experimental conversions of N-acylation and O-acylation with and without CO2 protection. ResearchGate. Available at: [Link]

  • Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. University of York. Available at: [Link]

  • MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. Available at: [Link]

Sources

Validation & Comparative

SNAC-Enabled Oral Macromolecule Delivery: A Cross-Species Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "SNAC performance in different preclinical species" Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The oral delivery of macromolecules remains the "Holy Grail" of pharmaceutical development. Salcaprozate Sodium (SNAC) has emerged as a validated technology, most notably enabling the first oral GLP-1 receptor agonist (Semaglutide).[1] Unlike traditional permeation enhancers that target the intestinal mucosa, SNAC functions primarily in the stomach, utilizing a unique "local buffering" and "transcellular carrier" mechanism.

This guide provides a technical comparison of SNAC performance across key preclinical species (Rat, Dog, Cynomolgus Monkey). It dissects the physiological variables—specifically gastric pH and emptying time—that dictate translational success and offers a self-validating experimental protocol for researchers.

Mechanistic Architecture: The Gastric Micro-Environment

To optimize SNAC formulations, one must understand that it is not merely a surfactant; it is a micro-environment engineer . Its efficacy depends on the co-localization of a high concentration of SNAC and the Active Pharmaceutical Ingredient (API) during tablet erosion.

The "Shield and Shuttle" Mechanism
  • pH Buffering (The Shield): Upon tablet erosion, SNAC neutralizes the immediate gastric fluid (raising local pH > 4.0), inactivating pepsin and preventing acid hydrolysis of the peptide.

  • Membrane Fluidization (The Shuttle): SNAC inserts into the gastric epithelial lipid bilayer, increasing fluidity and facilitating transcellular passage.[2]

  • Monomerization: For peptides like Semaglutide, SNAC promotes the monomeric state, which is more permeable than oligomers.

SNAC_Mechanism cluster_stomach Gastric Lumen (Acidic pH 1-2) cluster_membrane Gastric Epithelium (Lipid Bilayer) Tablet SNAC/Peptide Tablet Erosion Tablet Erosion Tablet->Erosion Ingestion MicroEnv High Conc. Micro-Environment (pH > 5.0) Erosion->MicroEnv Release of SNAC PepsinInactive Pepsin (Inactivated) MicroEnv->PepsinInactive Neutralization Fluidity Increased Membrane Fluidity MicroEnv->Fluidity SNAC Insertion Transport Transcellular Absorption MicroEnv->Transport Peptide Protection Pepsin Pepsin (Active) Pepsin->PepsinInactive pH Shift Membrane Lipid Bilayer Fluidity->Transport Permeation Blood Systemic Circulation Transport->Blood

Figure 1: The synergistic mechanism of SNAC in the gastric lumen. The system relies on the rapid erosion of a solid dosage form to create a transient, high-pH micro-environment that simultaneously protects the payload and fluidizes the membrane.

Cross-Species Performance Analysis

The translation of SNAC efficacy from animals to humans is non-linear due to anatomical differences in gastric physiology.

Rat (Wistar/Sprague-Dawley)
  • Utility: High-throughput screening of API stability and basic permeability.

  • Limitation: Rats have a higher baseline gastric pH (3.0–4.0) and a non-glandular forestomach. The "buffering" benefit of SNAC is less pronounced here than in humans.

  • Protocol Note: Liquid gavage is often used but fails to replicate the "tablet erosion" mechanism. Mini-tablets or capsules are required for accurate PK prediction.

Dog (Beagle)[3]
  • Utility: The "Gold Standard" for solid dosage forms. Beagle gastric pH (1.0–2.0) and emptying times mimic the human fasted state closely.

  • Performance: Historically shows the highest correlation with human bioavailability for SNAC formulations.

  • Key Data: Pyloric ligation studies in dogs confirmed the stomach (not the intestine) as the primary absorption site for SNAC-formulated Semaglutide.[1]

Cynomolgus Monkey (NHP)
  • Utility: Critical for safety and final translational modeling.

  • Performance: Bioavailability can be lower than in dogs due to potentially faster gastric emptying or metabolic differences. However, recent studies with optimized peptides (e.g., LY peptide) show F% up to 4.2%.

Comparative Data Summary
ParameterRatBeagle DogCynomolgus MonkeyHuman (Target)
Gastric pH (Fasted) 3.0 – 4.01.0 – 2.01.0 – 3.01.0 – 2.0
Primary Barrier Mucus/MembraneAcid/PepsinAcid/PepsinAcid/Pepsin
SNAC Role Permeation > BufferingBuffering + PermeationBuffering + PermeationBuffering + Permeation
Semaglutide F% < 0.1% (Solution)~1.2%~0.16% - 0.5%~0.8% - 1.0%
Tmax 1.0 – 2.0 h0.5 – 1.5 h2.0 – 4.0 h1.0 – 2.0 h

Note: Bioavailability (F%) is highly formulation-dependent. Data represents typical values for SNAC-co-formulated GLP-1 analogs.

Comparison with Alternatives: SNAC vs. C10

While SNAC targets the stomach, Sodium Caprate (C10) is the primary alternative, typically targeting the intestine via paracellular tight junction modulation.

FeatureSNAC (Salcaprozate Sodium)C10 (Sodium Caprate)
Target Region Stomach (Gastric absorption)Small Intestine (Enteric coated)
Mechanism Transcellular + Local pH BufferParacellular (Tight Junction opening)
Formulation Immediate Release TabletEnteric Coated Tablet/Capsule
Safety Profile GRAS (FDA); No TJ damageGRAS; Reversible TJ opening
Food Effect High (Requires strict fasting)Moderate (Less sensitive than SNAC)
Best For Acid-labile peptides (e.g., GLP-1)More stable macromolecules

Experimental Protocol: The Self-Validating PK System

To generate reliable data, the experimental design must control for the "dilution effect." SNAC requires a high local concentration; therefore, large volumes of water during dosing can abolish efficacy.

Protocol: Pharmacokinetics in Beagle Dogs (Solid Dosage)

Objective: Assess oral bioavailability of Peptide-X with SNAC.

Step 1: Formulation

  • Control: IV injection of Peptide-X (for absolute F% calculation).

  • Test: Compressed tablet containing 300mg SNAC + [Dose] Peptide-X.

    • Critical: Do not use loose powder or solution. The erosion kinetics are vital.

Step 2: Animal Preparation

  • Species: Male Beagle Dogs (n=4-6 per group).

  • Fasting: Overnight fast (minimum 10-12 hours) is mandatory to ensure empty stomach and low pH.

  • Water Restriction: Remove water 1 hour pre-dose and 2 hours post-dose.

Step 3: Dosing & Sampling

  • Administration: Place tablet on the back of the tongue. Administer with minimal water (e.g., 10-20 mL).

    • Why? Excess water dilutes the SNAC micro-environment, preventing the pH rise necessary to inhibit pepsin.

  • Sampling Timepoints: 0 (pre-dose), 5, 10, 15, 30, 45, 60, 90, 120, 240 min.

    • Note: SNAC absorption is rapid; early timepoints are critical to capture Cmax.

Step 4: Bioanalysis

  • Analyze plasma for both Peptide-X and SNAC.

  • Validation Check: If SNAC Cmax is low or delayed, the tablet may not have eroded properly, or the dog was not truly fasted.

PK_Protocol cluster_prep Preparation Phase cluster_dose Administration cluster_analysis Data Capture Fasting Overnight Fast (12h) Tablet Solid Dosage (300mg SNAC) Fasting->Tablet WaterRest Water Restriction (-1h to +2h) WaterRest->Tablet Volume Min. Water Vol. (10-20mL) Tablet->Volume Sampling Rapid Sampling (0-60min focus) Volume->Sampling QC QC: Check SNAC Cmax Sampling->QC

Figure 2: Optimized PK Workflow for SNAC assessment. Strict control of fasting state and water volume is the primary determinant of experimental success.

Translational Insights & Troubleshooting

Why did my rat study fail? If you administered SNAC as a solution in a rat, you likely failed to create the high-concentration buffering zone. Furthermore, the rat's stomach is less acidic than the human stomach, so the "protection from pepsin" mechanism is less relevant, leading to underestimation of the drug's potential in humans.

Why is variability so high? SNAC absorption is inherently variable because it relies on the stochastic erosion of a tablet in the stomach. If the tablet empties into the duodenum before eroding, the effect is lost (as the duodenum has a neutral pH and different transporters). This "all-or-nothing" absorption profile is characteristic of SNAC.

References

  • Buckley, S. T., et al. (2018). Transcellular stomach absorption of a derivatized glucagon-like peptide-1 receptor agonist. Science Translational Medicine. Link

  • Twarog, C., et al. (2019). Intestinal Permeation Enhancers for Oral Delivery of Macromolecules: A Comparison between Salcaprozate Sodium (SNAC) and Sodium Caprate (C10). Pharmaceutics.[1][3][4][5] Link

  • Bækdal, T. A., et al. (2021). Pharmacokinetics, Safety, and Tolerability of Oral Semaglutide in Subjects With Renal Impairment. Clinical Pharmacology in Drug Development. Link

  • Novo Nordisk. (2019).[6][5] FDA Clinical Pharmacology Review: Rybelsus (Oral Semaglutide). FDA Access Data. Link

  • Zini, E., et al. (2024).[7] Development and evaluation of C10 and SNAC erodible tablets for gastric delivery of a GIP/GLP1 peptide in monkeys.[8] Journal of Controlled Release. Link

Sources

"Regulatory perspectives on the use of SNAC as an excipient"

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Drug Development Professionals

Executive Summary: The Regulatory Pivot

Sodium N-(8-[2-hydroxybenzoyl] amino) caprylate (SNAC ) represents a paradigm shift in oral biologic delivery. Historically classified as a "carrier" in the Eligen™ technology platform, SNAC has successfully transitioned to a regulatory status of a functional excipient, most notably in the FDA and EMA approval of oral semaglutide (Rybelsus®).

For researchers, the critical distinction lies in the regulatory pathway: unlike Novel Chemical Entities (NCEs), SNAC is now validated as Generally Recognized As Safe (GRAS) for specific uses (e.g., with Vitamin B12) and approved as a co-formulation agent for peptides. This guide analyzes SNAC’s performance, safety, and mechanism against its primary competitor, Sodium Caprate (C10), providing actionable protocols for validation.

Regulatory Landscape & Safety Profile

FDA & EMA Positioning

Regulatory bodies view permeation enhancers (PEs) through the lens of safety-by-design . The primary hurdle for PEs is the potential for "bystander absorption"—the unintended systemic uptake of toxins or pathogens due to compromised mucosal barriers.

  • FDA Status: SNAC is approved as an excipient in Rybelsus. It holds GRAS status for use in medical foods (Vitamin B12/Eligen B12).[1][2] The FDA's acceptance relies on its transient mechanism and rapid reversibility.

  • EMA Status: The EMA acknowledges SNAC's role in local pH buffering and permeation enhancement within the stomach, accepting the safety data derived from extensive clinical trials (PIONEER program).

Toxicology and NOAEL

Unlike tight junction openers (e.g., EDTA, C10) which can induce permanent epithelial damage at high doses, SNAC exhibits a favorable toxicological profile.

  • NOAEL (No Observed Adverse Effect Level): Preclinical studies in rats and monkeys have established high NOAEL values (up to 1000 mg/kg/day in some sub-chronic studies), supporting its use in chronic indications like Type 2 Diabetes.

  • Cytotoxicity: In Caco-2 assays, SNAC shows significantly lower cytotoxicity compared to C10. While C10 induces membrane perturbation at ~8-13 mM, SNAC requires significantly higher concentrations (>20-40 mM) to manifest similar effects, providing a wider therapeutic window.

Mechanistic Comparison: SNAC vs. Alternatives

The regulatory preference for SNAC in gastric delivery stems from its dual-action mechanism, which differs fundamentally from intestinal PEs like Sodium Caprate (C10).

The Mechanism of Action (MoA)
  • SNAC (Transcellular + Buffering): SNAC facilitates transcellular transport. It forms a non-covalent complex with the peptide, increasing lipophilicity.[1][3] Crucially, for semaglutide, it buffers the local gastric environment, neutralizing pH to prevent pepsin-mediated degradation. It does not rely on opening tight junctions.[4][5]

  • Sodium Caprate (C10) (Paracellular): C10 acts primarily by opening tight junctions (paracellular pathway) via the removal of calcium and modulation of proteins like Claudin-5 and Occludin. This raises regulatory concerns regarding the non-selective absorption of luminal pathogens.

Visualization of Signaling Pathways

SNAC_vs_C10_Mechanism cluster_0 SNAC Mechanism (Gastric/Transcellular) cluster_1 Sodium Caprate/C10 Mechanism (Intestinal/Paracellular) SNAC SNAC Molecule Complex Non-Covalent Complex SNAC->Complex Association pH_Buffer Local pH Increase (Pepsin Inactivation) SNAC->pH_Buffer Dissolution Peptide Peptide Payload Peptide->Complex Transcellular Transcellular Absorption (Membrane Fluidity) Complex->Transcellular Lipophilicity pH_Buffer->Peptide Protection C10 Sodium Caprate (C10) Ca_Chelation Intracellular Ca2+ Increase C10->Ca_Chelation Signaling TJ_Opening Tight Junction Opening (Claudin/Occludin) Ca_Chelation->TJ_Opening Cytoskeleton Contraction Paracellular Paracellular Flux TJ_Opening->Paracellular Pathway Open

Figure 1: Comparative Mechanism of Action. SNAC (left) utilizes a transcellular, carrier-mediated route with pH buffering, while C10 (right) relies on paracellular tight junction modulation.

Performance Comparison Data

The following table summarizes the performance metrics of SNAC against leading alternatives.

FeatureSNAC (Salcaprozate Sodium) Sodium Caprate (C10) Labrasol (Caprylocaproyl polyoxyl-8 glycerides)
Primary Mechanism Transcellular (Carrier + pH Buffer)Paracellular (Tight Junction Opener)Transcellular (Surfactant/Membrane Fluidity)
Target Region Stomach (Gastric absorption)Small IntestineSmall Intestine
Regulatory Status FDA Approved (Excipient), GRASFood Additive Status (limited pharma use)FDA IIG Listed
Toxicity (In Vitro) Low (Cytotoxicity > 20-40 mM)Moderate (Cytotoxicity > 8-13 mM)Moderate (Surfactant effects)
Bioavailability (Peptides) ~0.5% - 1.0% (e.g., Semaglutide)Variable (often <1%)Variable
Effect on Tight Junctions Negligible (Transient)Significant (Reversible)Moderate
Key Advantage Protects against gastric degradation (Pepsin)Well-studied mechanismLiquid formulation compatibility

Experimental Validation Protocols

To generate regulatory-grade data, researchers must distinguish between toxicity-induced permeability and true enhancement. The following protocol is designed to validate SNAC efficacy while controlling for membrane damage.

Protocol: High-Content Caco-2 Permeability Assay for SNAC

Objective: Determine if SNAC enhances peptide transport via transcellular pathways without compromising monolayer integrity.

Reagents:

  • Caco-2 cells (HTB-37).

  • HBSS (pH 6.0 for apical, pH 7.4 for basolateral).

  • Payload: FITC-labeled Peptide (e.g., Semaglutide-FITC).

  • Integrity Marker: Lucifer Yellow (LY) or FITC-Dextran 4kDa (FD4).

  • Positive Control: 10 mM Sodium Caprate (C10).

Workflow:

  • Differentiation: Culture Caco-2 cells on Transwell® inserts (0.4 µm pore) for 21 days until TEER > 300 Ω·cm².

  • Equilibration: Wash monolayers twice with HBSS.

  • Treatment Preparation:

    • Test Group: Dissolve SNAC (range: 10 mM – 50 mM) + Peptide in Apical Buffer (pH 6.0). Note: SNAC requires higher concentrations than C10.

    • Control Group: Peptide only in Apical Buffer.

    • Toxicity Control: 1% Triton X-100.

  • Transport Study: Incubate for 120 minutes at 37°C.

  • Sampling: Collect 100 µL from basolateral chamber at 30, 60, 90, and 120 min. Replace volume with fresh HBSS.

  • Analysis: Measure fluorescence (RFU). Calculate Apparent Permeability (

    
    ).
    
  • Integrity Check: Measure TEER before and after. If TEER drops >30% and does not recover within 24h, the mechanism is likely cytotoxic.

Visualization of Experimental Logic

Caco2_Protocol_Workflow Start Start: Caco-2 Differentiation (21 Days, TEER > 300) Prep Prepare Solutions (SNAC 10-50mM vs C10 10mM) Start->Prep Incubate Apical Incubation (pH 6.0, 120 min) Prep->Incubate Measure Measure P_app & TEER Incubate->Measure Decision TEER Reduction? Measure->Decision Outcome_Trans Outcome: Transcellular (High P_app, Stable TEER) Decision->Outcome_Trans No / Minor Drop Outcome_Para Outcome: Paracellular/Toxic (High P_app, TEER Drop) Decision->Outcome_Para Significant Drop (>30%)

Figure 2: Decision Logic for Permeability Assay. Distinguishing safe enhancement from membrane damage.

References

  • Buckley, S. T., et al. (2018). Transcellular stomach absorption of a derivatized glucagon-like peptide-1 receptor agonist. Science Translational Medicine. [Link]

  • Twarog, C., et al. (2019). Intestinal Permeation Enhancers for Oral Delivery of Macromolecules: A Comparison between Salcaprozate Sodium (SNAC) and Sodium Caprate (C10). Pharmaceutics.[3][4][5][6][7][8][9][10] [Link]

  • Brayden, D. J., et al. (2020). Sodium caprate (C10) as an absorption enhancer for oral peptide delivery.[11] Drug Discovery Today. [Link]

  • FDA. (2019). FDA approves first oral GLP-1 treatment for type 2 diabetes (Rybelsus). FDA News Release. [Link]

  • Alkhawaldeh, M., et al. (2022). A new era for oral peptides: SNAC and the development of oral semaglutide for the treatment of type 2 diabetes.[12][13] Drug Delivery and Translational Research. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling Sodium N-(8-(2-hydroxybenzoyl)amino)caprylate (SNAC)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential guide for the safe handling of Sodium N-(8-(2-hydroxybenzoyl)amino)caprylate, a compound commonly known as Salcaprozate Sodium or SNAC. As a pivotal tool in pharmaceutical development for enhancing the oral bioavailability of therapeutic agents, understanding its safe handling is paramount to protecting yourself and ensuring the integrity of your research. This document provides a detailed, experience-driven framework for the appropriate use of Personal Protective Equipment (PPE), operational protocols, and disposal methods when working with SNAC.

Section 1: Understanding the Hazard Profile of SNAC

Before detailing PPE requirements, it is crucial to understand the inherent hazards of SNAC. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), SNAC presents the following hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[1][2]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

These classifications necessitate a stringent approach to PPE to prevent accidental exposure. While SNAC is recognized for its therapeutic potential as a permeation enhancer in oral drug formulations, its chemical properties warrant careful handling in a laboratory setting.[3][4]

Section 2: Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential when handling SNAC in its solid (powder) or solution form. The following table summarizes the minimum required PPE, with detailed explanations in the subsequent sections.

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shields (ANSI Z87.1 rated)Protects against splashes of solutions and airborne powder, preventing serious eye irritation.[5]
Hand Protection Nitrile gloves (or other chemically resistant gloves)Provides a barrier against direct skin contact, mitigating the risk of skin irritation.[5]
Body Protection Laboratory coat or impervious clothingShields skin and personal clothing from spills and contamination.[5]
Respiratory Protection NIOSH-approved respirator (e.g., N95)Recommended when handling the powder form outside of a fume hood to prevent inhalation and subsequent respiratory irritation.[5]
Detailed Step-by-Step PPE Application and Removal

Correctly donning and doffing PPE is as critical as its selection. The following workflow is designed to minimize cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 Waste_Disposal_Flowchart Start SNAC Waste Generated Container Segregate into a Labeled, Sealed Waste Container Start->Container Storage Store in a Designated Hazardous Waste Accumulation Area Container->Storage Disposal Dispose via Certified Hazardous Waste Vendor Storage->Disposal

Caption: SNAC waste disposal workflow.

Section 5: First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [5]* Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention. [5]* Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. [5]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. [5] By adhering to these comprehensive safety protocols, researchers can confidently and safely handle Sodium N-(8-(2-hydroxybenzoyl)amino)caprylate, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • PubChem. (n.d.). Salcaprozate Sodium. National Center for Biotechnology Information. [Link]

  • Twarog, C., Fattah, S., Heade, J., Maher, S., Fattal, E., & Brayden, D. J. (2019). Intestinal Permeation Enhancers for Oral Delivery of Macromolecules: A Comparison between Salcaprozate Sodium (SNAC) and Sodium Caprate (C10). Pharmaceutics, 11(2), 78. [Link]

  • Buckley, S. T., Bækdal, T. A., Vegge, A., Maarbjerg, S. J., Pyke, C., Ahnfelt-Rønne, J., ... & Knudsen, L. B. (2019). The oral peptide delivery platform, SNAC, and its role in the development of oral semaglutide. Diabetes, Obesity and Metabolism, 21(3), 483-490.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium N-(8-(2-hydroxybenzoyl)amino)caprylate
Reactant of Route 2
Reactant of Route 2
Sodium N-(8-(2-hydroxybenzoyl)amino)caprylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。